5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPPKVUTTXCXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394644 | |
| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92352-24-4 | |
| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rising Promise of Pyrazole Carbohydrazides: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. When functionalized with a carbohydrazide moiety, these derivatives unlock a remarkable spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This in-depth technical guide explores the diverse biological landscape of novel pyrazole carbohydrazide derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation workflows.
A Spectrum of Biological Activities
Novel pyrazole carbohydrazide derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activities are diverse and potent, with extensive research highlighting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1]
Data Presentation: A Quantitative Overview
To facilitate a clear and comparative understanding of the potency of these derivatives, the following tables summarize key quantitative data from various studies.
Anticancer Activity
The anticancer potential of pyrazole carbohydrazide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | [2] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | [2] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BT474 | 1.39 | [2] |
| Pyrazole derivative 16 | - | Mean log GI50 = -5.75 | [2] |
| Pyrazole derivative 21 | HCT116 | 0.39 ± 0.06 | [2] |
| Pyrazole derivative 21 | MCF-7 | 0.46 ± 0.04 | [2] |
| Pyrazole derivative 22 | MCF-7 | 0.01 | [2] |
| Pyrazole derivative 23 | NCI-H460 | 0.03 | [2] |
| Pyrazole derivative 42 | WM 266.4 | 0.12 | [2] |
| Pyrazole derivative 42 | MCF-7 | 0.16 | [2] |
| Pyrazole derivative 50 | MCF-7 | 0.83 - 1.81 | [2] |
| Pyrazole derivative 50 | A549 | 0.83 - 1.81 | [2] |
| Pyrazole derivative 50 | HeLa | 0.83 - 1.81 | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 4 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 5 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 6b | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 6c | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 7 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 8 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10b | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10c | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 12b | MCF-7 | 3.9 - 35.5 | [4] |
| Benzofuropyrazole 4a | K562 | 0.26 | [5] |
| Benzofuropyrazole 4a | A549 | 0.19 | [5] |
| Pyrazole 5b | K562 | 0.021 | [5] |
| Pyrazole 5b | A549 | 0.69 | [5] |
| Pyrazole-benzamide derivative | A549 | 2.4 | [6] |
| Pyrazole-benzamide derivative | MCF-7 | - | [6] |
| Tetrazole based pyrazoline derivative | MCF-7 | 0.78 - 3.12 µg/mL | [6] |
| Tetrazole based pyrazoline derivative | A549 | 0.78 - 3.12 µg/mL | [6] |
| Tetrazole based pyrazoline derivative | HepG2 | 0.78 - 3.12 µg/mL | [6] |
| Pyrazole derivative with 4-bromophenyl group | A549 | 8.0 | [6] |
| Pyrazole derivative with 4-bromophenyl group | HeLa | 9.8 | [6] |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 | 5.8 | [6] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Pyrazole carbohydrazide derivatives have shown promising activity against a variety of bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 62.5 - 125 | [7] |
| Pyrazole-thiazole hybrid 10 | S. mutans | 7.81 | [8] |
| Pyrazole-thiazole hybrid 10 | E. coli | 15.6 | [8] |
| Pyrazole-thiazole hybrid 10 | K. pneumonia | 3.91 | [8] |
| Pyrazole-triazole hybrid 21 | Gram-positive and Gram-negative bacteria | 10 - 15 | [8] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [9] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [9] |
| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | [9] |
| Pyrazole-thiobarbituric acid 4c | Staphylococcus aureus | 16 | [10] |
| Indazole 2 | Enterococcus faecalis | ≤ 128 | [11] |
| Indazole 3 | Enterococcus faecalis | ≤ 128 | [11] |
| Indazole 5 | Staphylococcus aureus | 64 - 128 | [11] |
| Indazole 5 | Staphylococcus epidermidis | 64 - 128 | [11] |
| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [11] |
| Pyrazoline 9 | Enterococcus (MDR) | 4 | [11] |
Carbonic Anhydrase Inhibition
Several pyrazole carbohydrazide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. The inhibitory activity is often expressed as the inhibitory constant (Ki) or IC50.
| Compound/Derivative | CA Isoform | Ki (nM) | IC50 (µM) | Reference |
| Compound 15 | hCA II | 3.3 | - | [12] |
| Compound 15 | hCA IX | 6.1 | - | [12] |
| Compound 4c | hCA IX | 8.5 | - | [12] |
| Pyrazole-based sulfonamide 4a | hCA IX | - | 0.062 | [13] |
| Pyrazole-based sulfonamide 4e | hCA IX | - | 0.072 | [13] |
| Pyrazole-based sulfonamide 4e | hCA XII | - | 0.081 | [13] |
| Pyrazole-based sulfonamide 5b | hCA XII | - | 0.106 | [13] |
| Pyrazole-based sulfonamide 5e | hCA IX | - | 0.04 | [13] |
| Pyrazole-based sulfonamide 6c | hCA IX | - | 0.073 | [13] |
| Pyrazole-based sulfonamide 6c | hCA XII | - | 0.095 | [13] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1g | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1h | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1k | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA II | - | - | [14] |
| Pyrazole-based benzene sulfonamide 4k | hCA II | - | 0.24 ± 0.18 | [15] |
| Pyrazole-based benzene sulfonamide 4e | hCA II | - | 0.75 ± 0.13 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA II | - | 0.39 ± 0.05 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA IX | - | 0.15 ± 0.07 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA XII | - | 0.28 ± 0.05 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and advancement of scientific findings. This section provides methodologies for key experiments cited in the evaluation of pyrazole carbohydrazide derivatives.
Synthesis of Pyrazole Carbohydrazide Derivatives
A general and efficient method for the synthesis of pyrazole carbohydrazide derivatives involves the cyclocondensation of a β-diketone with a hydrazine hydrate, followed by reaction with an appropriate acylating or aroylating agent.
General Procedure:
-
Synthesis of Pyrazole Core: A mixture of a 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude pyrazole is purified by recrystallization or column chromatography.
-
Formation of Carbohydrazide: The synthesized pyrazole is then reacted with an excess of hydrazine hydrate in a suitable solvent and refluxed to form the corresponding carbohydrazide.
-
Derivatization: The pyrazole carbohydrazide is then reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) and refluxed to yield the final Schiff base derivatives.
Note: Specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific reactants and desired product.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrazole carbohydrazide derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23]
Materials:
-
Bacterial or fungal strains of interest
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole carbohydrazide derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium only)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole carbohydrazide derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[22]
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualization
To further elucidate the biological activities and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Apoptosis Induction Pathway
Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This diagram illustrates a common pathway through which these compounds can trigger this process.[3][4][24][25]
Caption: Apoptosis induction by pyrazole carbohydrazide derivatives.
Experimental Workflow for MTT Assay
This diagram outlines the key steps involved in determining the anticancer activity of pyrazole carbohydrazide derivatives using the MTT assay.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Carbonic Anhydrase Inhibition Mechanism
This diagram illustrates the general mechanism by which pyrazole carbohydrazide-based sulfonamides inhibit carbonic anhydrase. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site.[12][13][14][15][26]
Caption: Mechanism of carbonic anhydrase inhibition.
Conclusion
The diverse and potent biological activities of novel pyrazole carbohydrazide derivatives underscore their significant potential in drug discovery and development. Their efficacy against cancer, microbial infections, and key enzymes warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic promise of this versatile class of compounds. Continued research into structure-activity relationships and mechanisms of action will be crucial in designing the next generation of pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies | MDPI [mdpi.com]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. This molecule, possessing both a furan and a pyrazole moiety, is of interest to medicinal chemists and drug development professionals due to the established biological activities of these scaffolds. This document outlines the expected and available spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.
Data Presentation
The quantitative data for this compound is summarized below. Due to the limited availability of directly published experimental spectra for this specific compound, predicted values based on the analysis of structurally similar furan and pyrazole derivatives are included for completeness and are denoted as such.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₈N₄O₂ | - |
| Molecular Weight | 192.17 g/mol | - |
| CAS Number | 92352-24-4 | [1][2] |
| Melting Point | 195-196 °C | [2] |
| Mass Spectrum (GC-MS) | A mass spectrum is available and provides key fragmentation patterns for structural confirmation. | - |
Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.5 - 13.0 | br s | 1H | Pyrazole N-H | Exchangeable with D₂O |
| ~9.5 - 9.0 | br s | 1H | Amide N-H | Exchangeable with D₂O |
| ~7.8 - 7.6 | m | 1H | Furan H-5 | |
| ~7.2 - 7.0 | m | 1H | Furan H-3 | |
| ~6.8 - 6.6 | m | 1H | Pyrazole C-H | |
| ~6.6 - 6.4 | m | 1H | Furan H-4 | |
| ~4.6 - 4.4 | br s | 2H | -NH₂ | Exchangeable with D₂O |
Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 158 | C=O (Carbohydrazide) |
| ~150 - 148 | Pyrazole C-5 |
| ~145 - 143 | Furan C-2 |
| ~142 - 140 | Furan C-5 |
| ~138 - 136 | Pyrazole C-3 |
| ~112 - 110 | Furan C-3 or C-4 |
| ~108 - 106 | Furan C-3 or C-4 |
| ~100 - 98 | Pyrazole C-4 |
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (pyrazole and hydrazide) |
| 3150 - 3000 | Medium | C-H stretching (aromatic) |
| 1680 - 1650 | Strong | C=O stretching (amide I) |
| 1620 - 1580 | Medium to Strong | N-H bending (amide II), C=N stretching |
| 1550 - 1450 | Medium | C=C stretching (furan and pyrazole rings) |
| 1250 - 1000 | Strong | C-O-C stretching (furan) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is based on the common synthetic route for pyrazole carbohydrazides, which involves the reaction of a corresponding pyrazole ester with hydrazine hydrate.[3][4][5][6]
Materials:
-
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol (20-30 mL).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into cold distilled water with stirring.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60°C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the molecular structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 92352-24-4|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]
Initial Screening of Antimicrobial Properties of Furan-Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, heterocyclic compounds integrating furan and pyrazole moieties have emerged as a promising class, demonstrating significant potential in vitro against a spectrum of bacterial and fungal pathogens. This technical guide provides a consolidated overview of the initial antimicrobial screening of furan-pyrazole compounds, compiling key quantitative data, detailed experimental protocols, and logical workflows to facilitate further research and development in this area.
Core Findings and Data Presentation
The antimicrobial efficacy of various furan-pyrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values reported in recent studies for different classes of furan-pyrazole compounds.
Table 1: Antibacterial Activity of Furan-Pyrazole Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Furan-Derived Chalcones & Pyrazolines | 2a | Staphylococcus aureus | 256 | [1] |
| 2b | Staphylococcus aureus | 256 | [1] | |
| 2c | Staphylococcus aureus | 256 | [1] | |
| 2a | Escherichia coli | 512 | [1] | |
| 2c | Escherichia coli | 1024 | [1] | |
| Functionalized Pyrazoles | 3c | MDR Staphylococcus isolates | 32-64 | [2] |
| 4b | MDR Staphylococcus isolates | 32-64 | [2] | |
| 3c | Mycobacterium tuberculosis | - | [2] | |
| 4a | Mycobacterium tuberculosis (including MDR) | - | [2] | |
| Pyrano[2,3-c]pyrazole Derivatives | 5c | Escherichia coli | 6.25 | [3] |
| 5c | Klebsiella pneumoniae | 6.25 | [3] | |
| 5c | Listeria monocytogenes | - | [3] | |
| 4-Hetarylpyrazoles and Furo[2,3-c]pyrazoles | 12 | Bacillus subtilis | 3.125 | [4] |
| 12 | Bacillus thuringiensis | - | [4] | |
| Pyrazolyl-2(3H)-furanone Derivatives | Various | Haemophilus (Gram-negative) | Potent | [5] |
| Various | Staphylococcus aureus (Gram-positive) | Potent | [5] |
Note: "-" indicates that the specific MIC value was not provided in the abstract, although activity was reported. MDR refers to Multi-Drug Resistant strains.
Table 2: Antifungal Activity of Furan-Pyrazole Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-Hetarylpyrazoles and Furo[2,3-c]pyrazoles | 7 | Botrytis fabae | 6.25 | [4] |
| 7 | Fusarium oxysporum | 6.25 | [4] | |
| 13 | Botrytis fabae | 6.25 | [4] | |
| 13 | Fusarium oxysporum | 6.25 | [4] | |
| Pyrazolyl-2(3H)-furanone Derivatives | Various | Candida albicans | Potent | [5] |
Experimental Protocols
The synthesis and antimicrobial evaluation of furan-pyrazole compounds involve a series of well-defined chemical and microbiological procedures. The following sections detail the common methodologies cited in the literature.
Synthesis of Furan-Pyrazole Compounds
A common synthetic pathway to furan-pyrazole derivatives involves a multi-step process, often starting from a furan-containing precursor which is then cyclized to form the pyrazole ring.
General Procedure for the Synthesis of Furan-Derived Chalcones and subsequent Pyrazolines:
-
Synthesis of Furan Aldehydes: The process often begins with the synthesis of a substituted furan-2-carboxaldehyde. For example, 5-(substituted-phenyl)furan-2-carboxaldehydes can be prepared via established methods.[1]
-
Claisen-Schmidt Condensation (Chalcone Formation): The synthesized furan aldehyde is then reacted with an appropriate acetophenone in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol. This condensation reaction yields a furan-derived chalcone (an α,β-unsaturated ketone).[1]
-
Cyclization to Pyrazoline: The resulting chalcone is refluxed with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding 3,5-diaryl-Δ²-pyrazoline derivative.[1][6]
Synthesis of Pyrano[2,3-c]pyrazole Derivatives:
This class of compounds is often synthesized through a one-pot, multi-component reaction. A typical procedure involves the reaction of an aromatic aldehyde, malononitrile, and a pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) in the presence of a catalyst like piperidine in a solvent such as ethanol.[3]
Antimicrobial Screening Protocols
The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically ~10^5 to 10^8 CFU/mL).
-
Serial Dilution of Compounds: The synthesized furan-pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][7]
Disk Diffusion Method:
While less quantitative for MIC determination, the disk diffusion method is often used for initial screening.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).[7][8]
Visualized Workflows and Pathways
To further elucidate the processes involved in the screening of furan-pyrazole compounds, the following diagrams illustrate the key workflows.
Caption: General workflow for the synthesis and antimicrobial screening of furan-pyrazole compounds.
References
- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Exploring the Anticancer Potential of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing pyrazole and furan moieties, have garnered significant attention due to their diverse pharmacological activities. The hybrid molecule, 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, represents a promising scaffold for the development of new anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the anticancer potential of this class of compounds, focusing on available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. While specific data for this compound is limited in the public domain, this guide synthesizes information from closely related analogues to provide a robust framework for future research and development.
Quantitative Anticancer Activity of Pyrazole Carbohydrazide Derivatives
The anticancer activity of pyrazole carbohydrazide derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for several analogous compounds. This data highlights the potential of the pyrazole carbohydrazide scaffold as a source of effective anticancer agents.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 | [1][2] |
| Derivative B | N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | H460 (Lung) | 0.15 | |
| Derivative C | Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74-82.49 | [3] |
| Derivative D | Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98-92.62 | [3] |
| Derivative E | 4-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide | Oral Squamous Carcinoma | 6.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols used to assess the anticancer potential of pyrazole carbohydrazide derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, A549, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the same concentration as the highest compound concentration.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results are typically displayed as a quadrant plot, where:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Visualizations: Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. srrjournals.com [srrjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enduring Potency of Pyrazoles: A Technical Review of a Privileged Scaffold
For Immediate Release – A deep dive into the chemical synthesis, biological activities, and therapeutic applications of pyrazole-based heterocyclic compounds reveals their continued prominence as a "privileged scaffold" in modern drug discovery. This technical guide synthesizes recent findings for researchers, scientists, and drug development professionals, highlighting the versatility and potential of this five-membered aromatic heterocycle.
First identified in 1959 from watermelon seeds, pyrazole and its derivatives have become foundational components in a wide array of pharmaceuticals.[1][2] Their unique structural and physicochemical properties allow them to serve as effective bioisosteres for other aromatic rings, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3] This has led to the development of blockbuster drugs across numerous therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Crizotinib and Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[2][4][5]
Broad-Spectrum Biological Activity
The therapeutic relevance of the pyrazole nucleus is extensive, with derivatives demonstrating a remarkable range of pharmacological activities. These include anti-inflammatory, anticancer, antimicrobial, analgesic, antipyretic, and anti-anxiety effects.[1][6] Recent research continues to uncover novel applications, with studies highlighting their potential as inhibitors of protein kinases, cannabinoid receptors, and various enzymes crucial in disease progression.[7][8]
The versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune compounds for specific biological targets. Structure-activity relationship (SAR) studies have been pivotal in optimizing these molecules, demonstrating how substitutions at different positions on the pyrazole ring can dramatically influence efficacy and selectivity.[7][9][10] For instance, specific substitutions are required for potent and selective cannabinoid CB1 receptor antagonism, including a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position.[7]
Spotlight on Anticancer and Anti-inflammatory Applications
In oncology, pyrazole-based compounds have emerged as powerful protein kinase inhibitors (PKIs), a cornerstone of targeted cancer therapy.[11] Eight FDA-approved small molecule PKIs feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Erdafitinib.[11] These drugs effectively target kinases like Akt, Aurora kinases, MAPK, and JAK, which are often overexpressed or hyperactivated in various cancers.[8][11]
The anti-inflammatory properties of pyrazole derivatives are famously exemplified by celecoxib, a selective COX-2 inhibitor.[1] Research continues to build on this foundation, with newer analogs showing potent dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering broader anti-inflammatory effects with fewer side effects.[12]
Quantitative Insights into Biological Activity
The potency of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following tables summarize key quantitative data for select pyrazole compounds across different therapeutic targets, illustrating the high degree of efficacy achievable with this scaffold.
| Compound Class | Target | Key Compounds | IC50 / GI50 (µM) | Cancer Cell Lines | Reference |
| Anticancer | EGFR/HER-2 Tyrosine Kinase | Compound 49 | 0.26 (EGFR), 0.20 (HER-2) | N/A | [1] |
| Various | Compounds 14 & 15 | 0.04 - 11.4 (GI50) | K-562, UO-31, SR, HOP-92 | [1] | |
| Various | Compound 50 | 0.83 - 1.81 | MCF-7, A549, HeLa | [1] | |
| Anti-inflammatory | COX-2 | Celecoxib | 0.95 | N/A | [10][12] |
| COX-2 | 1,5-diaryl pyrazole (33) | 2.52 | N/A | [10][12] | |
| COX-2 / 5-LOX | Benzotiophenyl analog (44) | 0.01 (COX-2), 1.78 (5-LOX) | N/A | [12] | |
| Kinase Inhibition | TβRI Kinase | Novel Pyrazole Inhibitors | 0.015 (Ki) | N/A | [13] |
Key Experimental Methodologies
The synthesis of the pyrazole core is adaptable, with several established protocols allowing for the creation of diverse derivatives.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
One of the most common and efficient methods for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[14][15]
Protocol:
-
Reactants: A selected hydrazine (e.g., 3,4,5-trimethoxy-benzyl-hydrazine) and a 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Solvent & Catalyst: The reactants are dissolved in a suitable solvent, typically ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the reaction.
-
Reaction Condition: The mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure pyrazole derivative.[14]
Synthesis via Claisen-Schmidt Condensation and Cyclization
For more complex derivatives, such as pyrazoline benzenesulfonamides, a multi-step synthesis is often employed, starting with a Claisen-Schmidt condensation to form a chalcone intermediate.[16]
Protocol:
-
Chalcone Synthesis: An appropriate acetophenone and a substituted benzaldehyde are reacted in the presence of a base catalyst (e.g., NaOH or KOH) in ethanol at room temperature. This aldol condensation followed by dehydration yields the α,β-unsaturated ketone known as a chalcone.[16]
-
Cyclization: The purified chalcone intermediate is then reacted with a hydrazine derivative (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride) in a solvent mixture such as ethanol and acetic acid.
-
Reaction Condition: The mixture is heated at reflux (e.g., 100°C) for an extended period (21-22 hours) to facilitate the cyclization reaction, forming the pyrazoline ring.[16]
-
Purification: The final product is isolated and purified using standard techniques like recrystallization to yield the desired pyrazoline benzenesulfonamide derivative.[16]
Visualizing Mechanisms and Workflows
To better understand the complex interactions and processes involving pyrazole compounds, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate key concepts.
Future Outlook
The pyrazole scaffold continues to be a cornerstone of medicinal chemistry.[17] Its metabolic stability and synthetic tractability ensure its continued use in the development of novel therapeutics. Future research will likely focus on exploring new substitution patterns, developing more efficient and environmentally friendly synthetic methods, and applying pyrazole-based compounds to emerging therapeutic targets. The rich history and proven success of this heterocyclic core suggest that many more impactful pyrazole-based drugs are on the horizon.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. ijrpr.com [ijrpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. This molecule, integrating both a pyrazole and a furan moiety, is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities associated with these scaffolds. This document collates available data on its chemical structure, synthesis, and key physical and chemical characteristics. While experimental data for certain properties of this specific molecule are limited in the current literature, this guide also presents data from closely related analogs to provide a comparative context for researchers.
**1. Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyrazole and furan derivatives have garnered considerable attention for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The compound this compound merges these two important pharmacophores, making it a promising candidate for further investigation and development. This guide aims to consolidate the existing knowledge on its physicochemical properties to facilitate future research endeavors.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 92352-24-4 | [1] |
| Molecular Formula | C₈H₈N₄O₂ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | 195-196 °C | [1] |
| pKa (Predicted) | 11.50 ± 0.10 | [1] |
| Appearance | White solid | [1] |
| Solubility | Data not available |
Synthesis and Characterization
General Synthesis Approach
The synthesis of this compound typically involves a multi-step process. A common route begins with the Claisen condensation of an appropriate furan-containing precursor with a dialkyl oxalate to form a diketoester. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole carboxylic acid ester. Subsequent treatment with hydrazine hydrate affords the desired carbohydrazide.
A crucial final step in the synthesis of many related active compounds involves the condensation of the carbohydrazide with an aldehyde or ketone to form a hydrazone.
Experimental Protocol: A General Method for the Synthesis of Pyrazole Carbohydrazides
-
Esterification: The corresponding pyrazole carboxylic acid is refluxed in an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours.
-
Solvent Removal: The excess ethanol is removed under reduced pressure.
-
Neutralization and Extraction: The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate.
-
Purification of Ester: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl pyrazole carboxylate, which can be purified by column chromatography.
-
Hydrazinolysis: The purified ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.
-
Product Isolation: Upon cooling, the carbohydrazide product typically precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
The synthesis workflow can be visualized as follows:
Spectral Data
Specific, experimentally verified spectral data for this compound are not available in the public domain. However, for the structurally similar compound, (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide, the following characteristic spectral features have been reported and can be used for comparative analysis.
Table 2: Spectral Data for a Related Compound: (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ 10.2 ppm (hydrazide NH), δ 6.4–7.8 ppm (furan protons), δ 2.3 ppm (pyrazole CH₃) |
| IR (cm⁻¹) | 1660 (C=O stretching), 1580 (N–H bending) |
It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the furan and pyrazole ring protons, as well as signals for the carbohydrazide protons. The IR spectrum is expected to show strong absorption bands corresponding to the N-H and C=O functional groups.
Molecular Structure and Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Therefore, precise details regarding its bond lengths, bond angles, and crystal packing are not available.
For researchers interested in the structural aspects, performing single-crystal X-ray diffraction would be a critical step to elucidate the three-dimensional arrangement of the molecule in the solid state. This would provide valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and biological activity.
The logical workflow for structural determination is outlined below:
Biological Activity and Potential Signaling Pathways
While specific studies on the biological mechanism of action of this compound are limited, the pyrazole and carbohydrazide moieties are known to be present in many biologically active compounds.
Derivatives of pyrazole carbohydrazide have been reported to exhibit a wide range of pharmacological effects, including:
-
Antimicrobial Activity: Many pyrazole derivatives show potent activity against various strains of bacteria and fungi.
-
Antitumor Activity: Several pyrazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines. Some salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to induce apoptosis in A549 lung cancer cells.[2]
The furan ring is also a well-known pharmacophore that can contribute to the biological activity profile of a molecule.
The potential mechanism of action for such compounds could involve various signaling pathways. For instance, in the context of cancer, pyrazole derivatives have been implicated as inhibitors of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase.
A simplified representation of a potential signaling pathway that could be investigated for this class of compounds is shown below:
Conclusion and Future Directions
This compound is a molecule of considerable interest due to its hybrid structure incorporating two biologically relevant heterocyclic systems. This guide has summarized the currently available physicochemical data for this compound. However, it is evident that there are significant gaps in the experimental characterization of this molecule.
Future research should focus on:
-
Developing and publishing a detailed, reproducible synthetic protocol.
-
Comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Growing single crystals and performing X-ray diffraction analysis to determine its three-dimensional structure.
-
Quantifying its solubility in a range of pharmaceutically relevant solvents.
-
In-depth biological screening to identify its specific cellular targets and elucidate the signaling pathways it modulates.
Addressing these areas will provide a more complete understanding of the properties of this compound and will be crucial for unlocking its full potential in drug discovery and materials science.
References
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Substituted Pyrazole-3-Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its diverse derivatives, 5-substituted pyrazole-3-carbohydrazides have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, key experimental protocols, and structure-activity relationships of this versatile class of compounds, empowering researchers in their quest for novel therapeutic agents.
Synthetic Strategies: Forging the Pyrazole Core
The construction of the 5-substituted pyrazole-3-carbohydrazide scaffold typically follows a multi-step synthetic sequence. A common and effective approach begins with the Claisen-Schmidt condensation, a versatile method for forming carbon-carbon bonds.
General Synthetic Pathway
A widely employed synthetic route commences with the reaction of a substituted acetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the core pyrazole ring. Subsequent hydrazinolysis of an ester group at the 3-position affords the desired carbohydrazide.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 5-substituted pyrazole-3-carbohydrazides.
Experimental Protocols: A Practical Guide
The following protocols provide detailed methodologies for the synthesis and characterization of 5-substituted pyrazole-3-carbohydrazides, based on established literature procedures.
Protocol 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)
-
Dissolution: Dissolve equimolar amounts of a substituted acetophenone and a suitable aromatic aldehyde in ethanol.[2]
-
Base Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][3]
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of Ethyl 5-Arylpyrazole-3-carboxylates (Cyclization)
-
Reaction Setup: A mixture of the synthesized chalcone and hydrazine hydrate is prepared in a solvent such as ethanol.[4]
-
Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization.
Protocol 3: Synthesis of 5-Arylpyrazole-3-carbohydrazides (Hydrazinolysis)
-
Reaction: A mixture of the ethyl 5-arylpyrazole-3-carboxylate derivative and an excess of hydrazine hydrate is stirred in ethanol.[4]
-
Reaction Time: The reaction is typically stirred at room temperature for 24–48 hours.[4]
-
Product Isolation: The product is precipitated by adding ice-water to the reaction mixture.[4]
-
Purification: The resulting solid is filtered and washed with water to yield the final 5-substituted pyrazole-3-carbohydrazide.[4]
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl) and N-H (amine) stretching vibrations.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.[3][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[5]
Structure-Activity Relationship (SAR) and Biological Applications
The versatility of the 5-substituted pyrazole-3-carbohydrazide scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize biological activity. The substituent at the 5-position of the pyrazole ring has been a primary focus for derivatization, leading to compounds with a wide array of pharmacological effects.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of these derivatives. For instance, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown inhibitory effects on the growth of A549 lung cancer cells.[6][7] The SAR studies indicated that the lipophilicity of the compounds, represented by their logP values, plays a crucial role in their anticancer efficacy.[6]
Caption: Logical relationship in SAR for anticancer activity.
Antimicrobial and Antifungal Activity
Derivatives of 5-substituted pyrazole-3-carbohydrazides have also been investigated for their antimicrobial and antifungal properties. The introduction of different arylmethylene groups at the hydrazide nitrogen has yielded compounds with significant activity against various bacterial and fungal strains.[5][8]
α-Glucosidase Inhibition
More recently, novel 5-arylpyrazole-glucose hybrids have been synthesized and evaluated as α-glucosidase inhibitors, which are important targets for the management of type 2 diabetes.[4][9] Kinetic studies of promising compounds have revealed competitive inhibition, suggesting that they bind to the active site of the enzyme.[9]
Quantitative Data Summary
The following tables summarize the biological activity data for selected 5-substituted pyrazole-3-carbohydrazide derivatives from the literature.
Table 1: Anticancer Activity of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Derivatives against A549 Lung Cancer Cells
| Compound | R¹ | R² | IC₅₀ (µM) | logP |
| 4a | H | H | 15.2 | 3.12 |
| 4b | H | 4-Cl | 8.5 | 3.84 |
| 4c | H | 4-F | 10.1 | 3.30 |
| 4d | 4-Cl | H | 12.8 | 3.84 |
| 4e | 4-Cl | 4-Cl | 6.3 | 4.56 |
| 4f | 4-Cl | 4-F | 7.9 | 4.02 |
| 4g | 4-F | H | 11.5 | 3.30 |
| 4h | 4-F | 4-Cl | 7.1 | 4.02 |
| 4i | 4-F | 4-F | 9.2 | 3.48 |
Data extracted from Bioorganic & Medicinal Chemistry, 2007, 15(22), 6893-9.[6]
Table 2: α-Glucosidase Inhibitory Activity of 5-Arylpyrazole-glucose Hybrids
| Compound | Ar | IC₅₀ (µM) |
| 8a | Phenyl | 15.2 ± 0.1 |
| 8b | 2-Fluorophenyl | 10.5 ± 0.1 |
| 8c | 2-Chlorophenyl | 8.3 ± 0.1 |
| 8d | 4-Fluorophenyl | 5.6 ± 0.05 |
| 8e | 4-Chlorophenyl | 2.8 ± 0.02 |
| 8f | 4-Bromophenyl | 1.2 ± 0.01 |
| 8g | 4-Iodophenyl | 0.5 ± 0.005 |
| Acarbose | (Standard) | 750.0 ± 1.5 |
Data extracted from Scientific Reports, 2022, 12, 4771.[4][9]
Conclusion
The 5-substituted pyrazole-3-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The extensive research into their biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, underscores their potential in drug development. This guide provides a foundational resource for researchers to navigate the synthesis and explore the vast therapeutic landscape of these remarkable compounds.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Preliminary Investigation into the Mechanism of Action of Furan-Containing Pyrazoles: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-containing pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a preliminary investigation into their mechanism of action, focusing on their roles as protein kinase inhibitors, antimalarial agents, and antifungal compounds. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The biological activity of various furan-containing pyrazole derivatives has been quantified in several studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key compounds across different therapeutic areas.
Akt Kinase Inhibitory Activity
A series of pyrazol-furan carboxamide analogues have been identified as potent inhibitors of Akt1 kinase, a key enzyme in cell survival and proliferation pathways.
| Compound | Akt1 IC50 (μM) | HCT116 IC50 (μM) | OVCAR-8 IC50 (μM) |
| 25e | 0.0304 | 1.2 | 0.8 |
| Reference Drug | - | - | - |
Data extracted from a study on pyrazol-furan carboxamide analogues as Akt kinase inhibitors[1].
Antimalarial Activity
Certain furan- and thiophene-containing pyrazolyl pyrazolines have demonstrated significant activity against the chloroquine-resistant K1 strain of Plasmodium falciparum.
| Compound | P. falciparum K1 IC50 (μM) |
| 4b | 0.47 |
| 4c | 0.47 |
| 4d | 0.21 |
| Quinine (Standard) | 0.83 |
Fungicidal Activity
Novel pyrazole derivatives containing a 5-phenyl-2-furan moiety have been shown to possess fungicidal properties against various plant pathogenic fungi.
| Compound | Botrytis cinerea EC50 (μg/mL) | Rhizoctonia solani EC50 (μg/mL) | Valsa mali EC50 (μg/mL) | Thanatephorus cucumeris EC50 (μg/mL) | Fusarium oxysporum EC50 (μg/mL) | Fusarium graminearum EC50 (μg/mL) |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
EC50 values represent the concentration required to inhibit fungal growth by 50%[2][3].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of furan-containing pyrazoles.
Akt1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of furan-containing pyrazole compounds against the Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
ATP
-
GSK3α peptide substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (furan-containing pyrazoles)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add 5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the Akt1 enzyme and GSK3α peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis for Phosphorylation of PRAS40 and GSK3β
Objective: To assess the effect of furan-containing pyrazoles on the phosphorylation status of Akt substrates, PRAS40 and GSK3β, in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
Furan-containing pyrazole test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PRAS40 (Thr246), anti-PRAS40, anti-p-GSK3β (Ser9), anti-GSK3β, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Antimalarial Assay (Plasmodium falciparum)
Objective: To evaluate the antiplasmodial activity of furan-containing pyrazoles against P. falciparum.
Materials:
-
P. falciparum K1 strain (chloroquine-resistant)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with human serum or Albumax
-
Test compounds
-
96-well microtiter plates
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Prepare serial dilutions of the test compounds in complete medium.
-
In a 96-well plate, add the test compound dilutions.
-
Add the parasite culture (e.g., 2% hematocrit, 1% parasitemia) to each well.
-
Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values from the dose-response curves.
Fungicidal Activity Assay (Mycelium Growth Rate Method)
Objective: To determine the efficacy of furan-containing pyrazoles in inhibiting the mycelial growth of pathogenic fungi.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Petri dishes
-
Mycelial plugs from actively growing fungal cultures
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds at various concentrations.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period, until the mycelium in the control plate (without compound) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of growth inhibition relative to the control.
-
Determine the EC50 values from the dose-inhibition curves.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of furan-containing pyrazoles.
Signaling Pathway of Akt Inhibition
Caption: Akt signaling pathway and the inhibitory action of furan-pyrazoles.
Experimental Workflow for Western Blotting
Caption: General experimental workflow for Western blot analysis.
Logical Relationship of Antifungal Activity
Caption: Postulated mechanism of antifungal action for furan-pyrazoles.
Conclusion
The preliminary investigation reveals that furan-containing pyrazoles are a versatile scaffold with significant potential in drug discovery. Their mechanism of action appears to be diverse, with specific derivatives potently inhibiting key cellular targets such as Akt kinase, while others exhibit strong antimalarial and antifungal activities. The provided data, protocols, and pathway diagrams offer a foundational understanding for researchers and drug development professionals. Further studies are warranted to elucidate the precise molecular interactions and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activities of some novel pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Technical Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide through the powerful technique of single-crystal X-ray crystallography. While a specific complete, published crystal structure for this exact compound is not publicly available, this document outlines the detailed experimental protocols and data analysis workflows that are standard in the field for analogous pyrazole derivatives. The provided data tables are based on a closely related structure to serve as a practical example for researchers.
Synthesis and Crystallization
The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process. A common route begins with the Claisen condensation of an appropriate ester and ketone, followed by cyclization with hydrazine hydrate to form the pyrazole core. Subsequent functional group manipulations lead to the desired carbohydrazide.
Experimental Protocol: Synthesis of Pyrazole-Carbohydrazide Derivatives
A representative synthetic procedure for a pyrazole-carbohydrazide derivative involves the following steps:
-
Synthesis of the β-diketone: An ester (e.g., diethyl oxalate) is reacted with a ketone (e.g., 2-acetylfuran) in the presence of a strong base like sodium ethoxide in a suitable solvent such as dry ethanol. The reaction mixture is typically stirred at room temperature.
-
Formation of the Pyrazole Ring: The resulting β-diketone is then reacted with hydrazine hydrate in a solvent like ethanol, usually under reflux conditions, to yield the corresponding pyrazole-carboxylate ester.
-
Hydrazinolysis: The pyrazole-carboxylate ester is subsequently heated under reflux with an excess of hydrazine hydrate to afford the final this compound.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, dimethylformamide, or ethyl acetate).
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection and Structure Refinement
A standard procedure for X-ray crystallographic analysis is as follows:
-
Crystal Mounting: A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature, often low temperatures like 100 K or 172 K, to minimize thermal vibrations.[2] Data collection involves rotating the crystal and recording the diffraction intensities at various angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.[3]
Crystallographic Data and Molecular Geometry
The following tables present example crystallographic data for a related pyrazole derivative, providing an insight into the type of information obtained from an X-ray diffraction study.
Table 1: Example Crystal Data and Structure Refinement Parameters for a Pyrazole Derivative.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₁N₃O₃ |
| Formula Weight | 233.23 |
| Temperature | 172(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.24(1) Å, α = 90° |
| b = 12.59(2) Å, β = 101.3(1)° | |
| c = 10.34(1) Å, γ = 90° | |
| Volume | 1054.1(2) ų |
| Z | 4 |
| Density (calculated) | 1.468 Mg/m³ |
| Absorption Coefficient | 0.111 mm⁻¹ |
| F(000) | 488 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta Range for Data Collection | 2.50 to 27.50° |
| Reflections Collected | 9642 |
| Independent Reflections | 2415 [R(int) = 0.034] |
| Completeness to Theta = 25.242° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2415 / 0 / 154 |
| Goodness-of-fit on F² | 1.04 |
| Final R Indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R Indices (all data) | R1 = 0.058, wR2 = 0.129 |
Table 2: Example Selected Bond Lengths (Å) for a Pyrazole Derivative.
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| O(1)-C(8) | 1.234(2) | N(2)-N(3) | 1.375(2) |
| O(2)-C(9) | 1.358(2) | N(3)-C(7) | 1.332(2) |
| O(3)-C(11) | 1.421(2) | C(6)-C(7) | 1.445(3) |
| N(1)-C(8) | 1.339(2) | C(7)-C(10) | 1.489(3) |
| N(1)-N(2) | 1.381(2) | C(9)-C(10) | 1.341(3) |
Table 3: Example Selected Bond Angles (°) for a Pyrazole Derivative.
| Angle | Degrees (°) | Angle | Degrees (°) |
|---|---|---|---|
| C(8)-N(1)-N(2) | 126.8(1) | N(3)-C(7)-C(6) | 121.5(2) |
| N(1)-N(2)-N(3) | 110.5(1) | N(3)-C(7)-C(10) | 108.9(2) |
| N(2)-N(3)-C(7) | 104.9(1) | C(6)-C(7)-C(10) | 129.6(2) |
| O(1)-C(8)-N(1) | 123.7(2) | C(9)-C(10)-C(7) | 106.3(2) |
| O(1)-C(8)-C(6) | 124.5(2) | O(2)-C(9)-C(10) | 110.4(2) |
| N(1)-C(8)-C(6) | 111.8(2) | | |
Visualizing the Workflow and Structural Elucidation Process
Graphviz diagrams are provided below to illustrate the key workflows and logical relationships in the structural elucidation process.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Methodological & Application
Application Note and Synthesis Protocol for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities[1][2][3]. The incorporation of a furan moiety and a carbohydrazide group can further enhance the therapeutic potential of the pyrazole core[4][5]. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available reagents. The synthesis involves a two-step process: the formation of the pyrazole ester intermediate followed by hydrazinolysis to yield the final carbohydrazide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | Solid | Not specified |
| This compound | C₈H₈N₄O₂ | 192.18 | Solid | Not specified |
Experimental Protocols
This synthesis is a two-step process. First, the pyrazole ring is formed by the condensation of a β-diketoester with hydrazine, yielding ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate. The second step is the conversion of this ester to the desired carbohydrazide by reaction with hydrazine hydrate.
Step 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
This procedure is adapted from the general synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates[2][6].
Materials and Reagents:
-
2-Acetylfuran
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Intermediate Dioxo-ester: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol (100 mL).
-
To this solution, add a mixture of 2-acetylfuran (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate indicates the formation of the sodium salt of the dioxo-ester.
-
Cool the mixture in an ice bath and acidify with 1 M hydrochloric acid until the pH is approximately 4-5.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.
-
Formation of the Pyrazole Ring: Dissolve the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 equivalent) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This procedure is based on the general method for the hydrazinolysis of pyrazole esters[7][8].
Materials and Reagents:
-
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in absolute ethanol (40 mL).
-
Add an excess of hydrazine hydrate (10 equivalents) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point of the final product should also be determined.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Buy (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide | 1285533-45-0 [smolecule.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Pyrazole Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carbohydrazides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, making the systematic evaluation of compounds like pyrazole carbohydrazides a critical area of research.[4] This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing of pyrazole carbohydrazide derivatives against a range of pathogenic bacteria and fungi.
The protocols outlined below are based on established methodologies such as agar well diffusion, broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), and subsequent determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These methods are fundamental for screening new compounds and providing a quantitative measure of their antimicrobial efficacy.
Key Experimental Protocols
Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[5] It is based on the diffusion of the compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism (bacterial or fungal), pick a few well-isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the prepared microbial inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.
-
Prepare stock solutions of the pyrazole carbohydrazide derivatives in a suitable solvent (e.g., DMSO). Ensure the solvent has no antimicrobial activity at the concentration used.
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include positive controls (standard antibiotics/antifungals) and a negative control (solvent alone) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8] This method is considered a gold standard for susceptibility testing.
Protocol:
-
Preparation of Test Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole carbohydrazide compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension as described for the agar well diffusion method, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will further dilute the compound concentration by half.
-
-
Controls:
-
Include a positive control (microorganism in broth without the test compound) to ensure proper growth.
-
Include a negative control (broth only) to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plates under the same conditions as mentioned for the agar well diffusion method.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10][11] It is determined as a subsequent step after the MIC assay.
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (Mueller-Hinton or Sabouraud Dextrose agar).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
-
MBC/MFC Determination:
-
Observe the plates for colony growth. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation
The following tables summarize the reported in vitro antimicrobial activity of selected pyrazole carbohydrazide derivatives against various microbial strains.
Table 1: Antibacterial Activity of Pyrazole Carbohydrazide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | - | 62.5 | - | 125 | [9] |
| 21b | - | 125 | - | 125 | [9] |
| 21c | 125 | 125 | 250 | 125 | [9] |
| 22 | 250 | 250 | 500 | 250 | [9] |
Table 2: Antifungal Activity of Pyrazole Carbohydrazide Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 21a | 7.8 | 2.9 | [9] |
| 21b | 15.6 | 7.8 | [9] |
| 21c | 31.2 | 15.6 | [9] |
| 22 | 62.5 | 31.2 | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antimicrobial susceptibility testing of pyrazole carbohydrazides.
Plausible Mechanism of Action
While the exact signaling pathways for pyrazole carbohydrazides are still under extensive investigation, a plausible mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[12] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately, bacterial cell death.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. apec.org [apec.org]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
Application Note: Evaluating the Cytotoxicity of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is foundational in drug discovery and toxicology for screening compounds that may affect cell health.[3] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[1][3] The quantity of formazan produced is directly proportional to the number of viable cells.[4]
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[5] Studies have shown that some pyrazole-based compounds can induce cytotoxicity in cancer cells by inhibiting key enzymes like cyclin-dependent kinases (CDKs) or by arresting the cell cycle.[6][7] This application note provides a detailed protocol for evaluating the cytotoxic potential of a specific pyrazole derivative, 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, on a selected cancer cell line using the MTT assay.
Experimental Protocols
Materials and Reagents
Equipment:
-
Calibrated multichannel pipette
-
Sterile pipette tips
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (spectrophotometer) with a 570 nm filter[3]
-
Orbital shaker[3]
-
Hemocytometer or automated cell counter
-
Inverted microscope
Reagents:
-
Cell Line: Appropriate human cancer cell line (e.g., MCF-7, A549, HeLa).
-
Compound: this compound (dissolved in Dimethyl Sulfoxide, DMSO, to create a stock solution).
-
MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[1] Filter-sterilize through a 0.2 µm filter and store at 4°C, protected from light.[1]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.
-
Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate Buffered Saline)
Detailed Methodology
Step 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with DPBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.
-
Dilute the cells to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[8]
-
Include wells with medium only to serve as blanks for background absorbance correction.[3]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control containing the same concentration of DMSO as the highest compound concentration.
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control cells) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
Step 3: MTT Assay
-
Following the treatment period, aspirate the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[1] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[3]
Step 4: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Read the plate within 1 hour of adding the solubilization solution.[3]
Data Presentation and Analysis
Quantitative data should be recorded systematically. Below are template tables for data organization and analysis.
Table 1: Plate Layout Example
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7-9 | 10-12 |
| A-C | Blank | Untreated | Vehicle | Cmpd 0.1µM | Cmpd 1µM | Cmpd 10µM | Cmpd 50µM | Cmpd 100µM |
| D-F | Blank | Untreated | Vehicle | Cmpd 0.1µM | Cmpd 1µM | Cmpd 10µM | Cmpd 50µM | Cmpd 100µM |
| G-H | ... | ... | ... | ... | ... | ... | ... | ... |
(Cmpd = this compound)
Table 2: Raw and Processed Absorbance Data
| Treatment | Concentration (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | Corrected OD (Avg OD - Blank OD) |
| Blank | N/A | 0.052 | 0.055 | 0.053 | 0.053 | 0.000 |
| Untreated Control | 0 | 1.254 | 1.289 | 1.271 | 1.271 | 1.218 |
| Vehicle Control | 0 (DMSO) | 1.249 | 1.265 | 1.258 | 1.257 | 1.204 |
| Compound | 0.1 | 1.211 | 1.234 | 1.225 | 1.223 | 1.170 |
| Compound | 1 | 1.105 | 1.119 | 1.112 | 1.112 | 1.059 |
| Compound | 10 | 0.856 | 0.878 | 0.865 | 0.866 | 0.813 |
| Compound | 50 | 0.632 | 0.619 | 0.625 | 0.625 | 0.572 |
| Compound | 100 | 0.415 | 0.429 | 0.422 | 0.422 | 0.369 |
Data Analysis
-
Calculate Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells.[9]
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis. The IC₅₀ can then be calculated using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[10]
Table 3: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Average Corrected OD | % Cell Viability |
| 0 (Control) | 1.218 | 100% |
| 0.1 | 1.170 | 96.1% |
| 1 | 1.059 | 87.0% |
| 10 | 0.813 | 66.7% |
| 50 | 0.572 | 47.0% |
| 100 | 0.369 | 30.3% |
| Calculated IC₅₀ | ~55 µM |
(Note: Data in tables are for illustrative purposes only.)
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway Inhibition
Pyrazole derivatives have been identified as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[11] Inhibition of CDKs can lead to cell cycle arrest and ultimately, apoptosis or reduced proliferation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of biological activities. The incorporation of the furan and pyrazole moieties, both known pharmacophores, results in derivatives with potent antimicrobial and anticancer properties. The carbohydrazide group further serves as a crucial linker for the synthesis of various bioactive molecules, including hydrazones and other heterocyclic systems, enhancing the therapeutic potential of the core structure. This document provides a comprehensive overview of the applications of this compound, including its synthesis, biological activities, and detailed experimental protocols.
Synthesis
The synthesis of this compound and its derivatives typically involves multi-step reactions. A common synthetic route starts with the condensation of a furan-containing β-diketone with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carbohydrazide moiety.
A representative synthesis involves the reaction of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate with hydrazine hydrate to yield this compound. This intermediate can then be further reacted with various aldehydes or ketones to produce a library of N'-substituted carbohydrazide derivatives.[1]
Biological Activities and Applications
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as antimicrobial and anticancer agents.[1] The furan ring's electron-rich nature and the pyrazole's structural versatility contribute to these compounds' interactions with biological targets.[1]
Antimicrobial Activity
Pyrazole-carbohydrazide derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1][2][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[4] For instance, certain 3-substituted-5-(benzofuran-2-yl)-pyrazoles, structurally related to the topic compound, have exhibited remarkable antibacterial activity, with some derivatives showing larger inhibition zones than the standard drug Amoxicillin.[2]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole-carbohydrazide derivatives against various cancer cell lines.[1][5][6] These compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner.[5][7] For example, salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of A549 lung cancer cells.[5][7] The presence of the carbohydrazide moiety is often critical for this activity.[6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound and related structures.
Table 1: Anticancer Activity of Pyrazole-Carbohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3e (a furan-bearing carbohydrazide derivative) | A549 (Lung Cancer) | 43.38 | [8] |
| Compound 3c (a furan-bearing carbohydrazide derivative) | BJ (Normal Fibroblast) | < 400 | [8] |
| Compound 269 (a 5-phenyl-1H-pyrazole derivative) | WM266.4 (Melanoma) | 2.63 | [9][10] |
| Compound 269 (a 5-phenyl-1H-pyrazole derivative) | A375 (Melanoma) | 3.16 | [9][10] |
| Compound 140 (an N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide) | H460 (Lung Cancer) | 0.15 | [11] |
| Compound 24 (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | 8.21 | [11] |
| Compound 24 (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | HCT116 (Colorectal Carcinoma) | 19.56 | [11] |
| Compound 29 (a pyrazolo[1,5-a]pyrimidine derivative) | HepG2 (Liver Cancer) | 10.05 | [11] |
| Compound 29 (a pyrazolo[1,5-a]pyrimidine derivative) | MCF7 (Breast Cancer) | 17.12 | [11] |
| Compound 37 (a pyrazole ring-containing isolongifolanone derivative) | MCF7 (Breast Cancer) | 5.21 | [11] |
Table 2: Antimicrobial Activity of Pyrazole-Carbohydrazide Derivatives
| Compound ID | Microorganism | Inhibition Zone (mm) | MIC (µM) | Reference |
| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7 | Bacillus subtilis | Larger than Amoxicillin | - | [2] |
| Pyrazole derivative 22 | Various strains | - | - | [2] |
| Pyrazole derivative 23 | Aspergillus fumigatus | Moderate activity | - | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles 8 | Methicillin-resistant Staphylococcus aureus | - | 25.1 | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles 8 | Methicillin-susceptible Staphylococcus aureus | - | 91.0 | [2] |
Experimental Protocols
General Synthesis of N'-[(aryl)methylene]-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazides
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure N'-[(aryl)methylene]-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., BJ)
-
Synthesized pyrazole-carbohydrazide derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50, 100, 250, 400 µM) and incubate for another 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol details the evaluation of the antimicrobial activity of the synthesized compounds using the agar well diffusion method.[12]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Synthesized pyrazole-carbohydrazide derivatives
-
Standard antibiotic/antifungal drug (e.g., Ampicillin, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare the agar medium and pour it into sterile petri dishes.
-
Once the agar solidifies, inoculate the plates with the microbial culture.
-
Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds and the standard drug in DMSO at a specific concentration (e.g., 100 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions, standard drug solution, and DMSO (as a negative control) to the respective wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Compare the zones of inhibition of the test compounds with that of the standard drug.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Experimental workflow for the development of pyrazole-carbohydrazide derivatives.
Caption: Proposed mechanism of anticancer activity.
References
- 1. Buy (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide | 1285533-45-0 [smolecule.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the Characterization of Pyrazole Compounds using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoles are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Accurate structural characterization and purity assessment are critical for advancing research and ensuring the quality of pharmaceutical products. This document provides detailed application notes and protocols for the characterization of pyrazole compounds using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazole Characterization
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrazole derivatives, providing detailed information about the molecular framework.[1] Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of protons (¹H) and carbons (¹³C) in pyrazoles are influenced by the substituents on the ring. The following tables summarize typical chemical shift ranges for substituted pyrazoles.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~7.5 | d | |
| H-4 | ~6.2 | t | |
| H-5 | ~7.4 | d | |
| N-H | Variable (broad) | s | Chemical shift is concentration and solvent dependent. |
| Substituents | |||
| N-CH₃ | ~3.9 | s | |
| C-CH₃ | ~2.3 | s | |
| Phenyl-H | ~7.2 - 7.8 | m |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃ [2]
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | ~138.7 |
| C-4 | ~105.4 |
| C-5 | ~129.2 |
| Substituents | |
| N-CH₃ | ~39.1 |
| C-CH₃ | ~11.0 - 15.0 |
| Phenyl-C | ~125.0 - 140.0 |
Experimental Protocols
Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy [3]
Objective: To obtain high-resolution 1D ¹H and ¹³C NMR spectra for initial structural assessment.
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent containing TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
-
Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC) [4][5]
Objective: To establish connectivity between atoms for unambiguous structure elucidation.
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1. A slightly higher concentration may be beneficial.
-
Instrument Parameters (General):
-
COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons.[5]
-
Set the spectral width to cover all proton signals.
-
Acquire a sufficient number of increments (e.g., 256) in the indirect dimension for adequate resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.[5]
-
Set the ¹H spectral width as in the 1D ¹H spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[5]
-
Set spectral widths similar to HSQC.
-
Optimize the long-range coupling delay to observe desired correlations (typically for J = 8-10 Hz).
-
-
Visualization: NMR Characterization Workflow
Caption: Workflow for pyrazole characterization by NMR spectroscopy.
Section 2: Mass Spectrometry (MS) for Pyrazole Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole compounds, as well as providing structural information through fragmentation analysis.[3]
Data Presentation: Mass Spectrometry Fragmentation
The fragmentation of pyrazoles in MS is influenced by the ionization method and the substitution pattern. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Table 3: Common Mass Spectral Fragments of Substituted Pyrazoles (EI-MS) [6]
| Ion | Description | Common m/z values for simple pyrazoles |
| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |
| [M-H]⁺ | Loss of a hydrogen atom | M-1 |
| [M-N₂]⁺ | Loss of a nitrogen molecule | M-28 |
| [M-HCN]⁺ | Loss of hydrogen cyanide | M-27 |
| [M-R]⁺ | Loss of a substituent | M - (mass of substituent) |
Experimental Protocols
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze volatile and thermally stable pyrazole compounds, often used for isomer separation and identification.
Materials:
-
Pyrazole sample
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
GC vial
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-100 µg/mL) in a suitable volatile solvent.[7]
-
-
GC-MS Parameters:
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 250°C.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8][9]
Objective: To analyze a wider range of pyrazole compounds, including those that are non-volatile or thermally labile, with high sensitivity and selectivity.
Materials:
-
Pyrazole sample
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
LC vial
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL.
-
Further dilute the solution with the mobile phase to the desired concentration (e.g., 1-10 µg/mL).[7]
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
LC-MS/MS Parameters:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.[9]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[8]
-
Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.
-
-
Visualization: Mass Spectrometry Characterization Workflow
Caption: Workflow for pyrazole characterization by mass spectrometry.
Section 3: Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[10][11]
Data Presentation: qNMR Purity Calculation
The purity of the pyrazole compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Table 4: Parameters for qNMR Purity Determination
| Parameter | Analyte (Pyrazole) | Internal Standard |
| Weight (W) | Accurately weighed | Accurately weighed |
| Molar Mass (M) | Calculated | Known |
| Signal for Integration | Well-resolved, non-overlapping | Well-resolved, non-overlapping |
| Number of Protons (N) | Known | Known |
| Integral (I) | Measured from spectrum | Measured from spectrum |
| Purity (P) | To be determined | Certified value |
Experimental Protocol
Protocol 5: Quantitative ¹H NMR (qNMR) [10]
Objective: To determine the absolute purity of a pyrazole compound.
Materials:
-
Pyrazole sample (accurately weighed, ~10 mg)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone, accurately weighed, ~5 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh the pyrazole sample and the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz or higher):
-
Ensure the spectrometer is well-tuned and shimmed.
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).[10]
-
Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the pyrazole analyte and the internal standard.
-
Calculate the purity using the formula provided in section 3.1.
-
Visualization: qNMR Logical Workflow
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Application Notes and Protocols for the Synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide and its derivatives. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a furan moiety can further modulate the biological activity of these compounds. The protocols outlined below describe a reliable two-step synthesis for the core carbohydrazide, followed by a general procedure for the synthesis of its Schiff base derivatives.
Synthetic Workflow
The overall synthetic strategy involves a two-step process to obtain the core intermediate, this compound, which is then used to synthesize a variety of derivatives, primarily through condensation reactions.
Caption: Synthetic pathway for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
This protocol is adapted from the synthesis of analogous pyrazole-3-carboxylates.
Materials:
-
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).
-
The reaction mixture is refluxed for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is washed with cold ethanol and dried to afford the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield pure ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
Characterization Data:
-
Yield: 85%
-
Melting Point: 168-170 °C
-
1H NMR (300 MHz, CDCl3): δ 1.44 (t, 3H, CH3), 4.47 (q, 2H, OCH2), 6.54 (dd, 1H, furan-H4), 6.96 (d, 1H, pyrazole-H4), 7.21 (d, 1H, furan-H3), 7.58 (d, 1H, furan-H5), 10.5 (br s, 1H, NH).
-
IR (KBr, cm-1): 3250 (N-H), 1720 (C=O, ester).
Protocol 2: Synthesis of this compound
This protocol is analogous to the synthesis of 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide.
Materials:
-
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 mmol) and hydrazine hydrate (2 mL, excess) in ethanol (15 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated under reflux for 6 hours.
-
The reaction is monitored for completion using TLC.
-
After cooling, the precipitate formed is filtered, washed with cold ethanol, and dried.
-
The product can be recrystallized from ethanol to give pure this compound.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
IR (KBr, cm-1): Bands corresponding to N-H stretching (amide and pyrazole), C=O stretching (amide), and C-O-C stretching (furan).
-
1H NMR: Signals corresponding to the furan protons, the pyrazole proton, and the carbohydrazide NH and NH2 protons.
Protocol 3: General Synthesis of N'-substituted-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide Derivatives (Schiff Bases)
Materials:
-
This compound
-
Appropriate aromatic or heterocyclic aldehyde (1 mmol)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the corresponding aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 3-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Data Presentation: Quantitative Summary of Synthesized Derivatives
The following table summarizes the quantitative data for a selection of synthesized derivatives of this compound.
| Derivative (Substituent on N') | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| H (unsubstituted carbohydrazide) | C8H8N4O2 | - | - | - |
| (Furan-2-yl)methylene | C13H10N4O3 | 85 | 157-159 | [1] |
| Phenylmethylene | C15H12N4O2 | - | - | - |
| 4-Chlorophenylmethylene | C15H11ClN4O2 | - | - | - |
| 4-Nitrophenylmethylene | C15H11N5O4 | - | - | - |
| 4-Methoxyphenylmethylene | C16H14N4O3 | - | - | - |
Note: Data for some derivatives are not yet available in the cited literature and are represented by "-". Further experimental work is required to determine these values.
Logical Workflow for Derivative Synthesis
The synthesis of derivatives from the core carbohydrazide follows a straightforward logical path.
Caption: Logical workflow for the synthesis and characterization of derivatives.
References
Predicting Binding Affinity of Furan-Pyrazole Compounds Using Molecular Docking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of these compounds often stems from their ability to bind with high affinity to specific biological targets, such as enzymes and receptors. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[2][3] This application note provides a detailed protocol for using molecular docking to predict the binding affinity of furan-pyrazole compounds and summarizes key findings from relevant studies.
Core Concepts of Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The process involves two main steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[4] The scoring function estimates the binding affinity, typically expressed in kcal/mol, where a lower value indicates a stronger binding interaction.[2] Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Glide.[5][6][7]
Signaling Pathways of Interest
Furan-pyrazole compounds have been investigated as inhibitors of various key enzymes involved in critical signaling pathways. Understanding these pathways is crucial for rational drug design.
Hexosamine Biosynthesis Pathway (HBP)
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a key enzyme in the hexosamine biosynthesis pathway, which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the biosynthesis of macromolecules like peptidoglycan in bacteria and chitin in fungi.[1][8][9] Inhibition of this enzyme is a promising strategy for developing novel antimicrobial agents.[1]
Caption: Hexosamine Biosynthesis Pathway.
Ergosterol Biosynthesis Pathway
In fungi, 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway.[3][10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.[11] Azole antifungals are a major class of drugs that target this enzyme.[3] Furan-pyrazole compounds have been explored as potential inhibitors of 14α-demethylase.[7]
Caption: Ergosterol Biosynthesis Pathway.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[12][13] Dysregulation of VEGFR-2 signaling is implicated in diseases such as cancer.[14] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades like the PLCγ-PKC and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[12][15][16]
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols for Molecular Docking
The following are generalized protocols for performing molecular docking using common software packages. Specific parameters may need to be optimized based on the target protein and ligand series.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.[3]
1. Preparation of the Receptor (Protein):
- Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
- Remove water molecules, co-factors, and any existing ligands from the PDB file.
- Add polar hydrogens to the protein structure.
- Assign Gasteiger charges to the protein atoms.
- Save the prepared protein in PDBQT format using software like AutoDockTools (ADT).[6]
2. Preparation of the Ligand (Furan-Pyrazole Compound):
- Draw the 2D structure of the furan-pyrazole compound using a chemical drawing tool and convert it to a 3D structure.
- Minimize the energy of the 3D structure.
- Detect the rotatable bonds in the ligand.
- Assign Gasteiger charges.
- Save the prepared ligand in PDBQT format using ADT.[6]
3. Grid Box Generation:
- Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.[2]
4. Running the Docking Simulation:
- Use the AutoDock Vina command-line interface to perform the docking. The command will specify the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[17]
5. Analysis of Results:
- Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
- Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Discovery Studio.[18]
Protocol 2: Molecular Docking using Glide (Schrödinger Suite)
Glide is a commercial software known for its accuracy in pose prediction and scoring.[19]
1. Protein Preparation:
- Import the protein structure into the Maestro interface.
- Use the "Protein Preparation Wizard" to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bond network.[20]
2. Receptor Grid Generation:
- Define the active site by selecting the co-crystallized ligand or specifying the residues that form the binding pocket.
- Generate the receptor grid, which defines the area for the docking simulation.[20]
3. Ligand Preparation:
- Import the 3D structures of the furan-pyrazole compounds.
- Use "LigPrep" to generate low-energy conformers, assign correct protonation states, and produce a prepared ligand file.[21]
4. Ligand Docking:
- Open the "Ligand Docking" panel and specify the receptor grid and the prepared ligand file.
- Choose the docking precision (e.g., SP for standard precision, XP for extra precision).[19]
- Run the docking job.
5. Analysis of Docking Results:
- The results will be presented in the project table, including the GlideScore (docking score). A more negative GlideScore indicates a stronger binding affinity.
- Analyze the binding poses and interactions in the Maestro workspace.
Data Presentation: Binding Affinities of Furan-Pyrazole Compounds
The following tables summarize quantitative data from various studies on the predicted binding affinities of furan-pyrazole derivatives against different protein targets.
| Compound ID | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Reference |
| Compound 7d | Bcl2 | Not Specified | -27.81 | [22] |
| Compound 7d | CDK4 | Not Specified | -26.9 | [22] |
| Compound 9e | p53 mutant Y220C | Not Specified | -22 | [22] |
| Derivative 4b | 1NHG | Not Specified | -11.2 | [4] |
| Derivative 4n | 1NHG | Not Specified | -11.2 | [4] |
| Compound P1 | CYP51 | Not Specified | -7.4 | [23] |
| Compound P12 | CYP51 | Not Specified | -7.9 | [23] |
Table 1: Predicted Binding Affinities of Furan-Pyrazole Derivatives from Molecular Docking Studies.
| Compound ID | Target Protein | Experimental Assay | Activity (IC50 in µM) | Reference |
| Compound 9e | PACA2 cell line | Cytotoxicity Assay | 27.6 | [22] |
| Compound 7d | MCF7 cell line | Cytotoxicity Assay | 42.6 | [22] |
| Derivative 4l | Anti-inflammatory | Protein Denaturation | 7.12 | [4] |
| Derivative 4l | Anti-malarial | Not Specified | 1.66 | [4] |
| Compound P1 | Leishmania major | Antileishmanial Assay | 35.53 (µg/mL) | [23] |
| Compound P12 | Leishmania major | Antileishmanial Assay | 34.79 (µg/mL) | [23] |
Table 2: In Vitro Biological Activities of Selected Furan-Pyrazole Compounds.
Conclusion
Molecular docking serves as an invaluable tool in the early stages of drug discovery for predicting the binding affinity of furan-pyrazole compounds to their biological targets. The protocols outlined in this application note provide a framework for researchers to conduct their own in silico investigations. The summarized data highlights the potential of furan-pyrazole derivatives as potent inhibitors of various enzymes, warranting further experimental validation and lead optimization. By integrating computational and experimental approaches, the development of novel therapeutics based on the furan-pyrazole scaffold can be significantly accelerated.
References
- 1. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. m.youtube.com [m.youtube.com]
- 7. wjpls.org [wjpls.org]
- 8. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A isoforms program differential VEGFR2 signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 19. schrodinger.com [schrodinger.com]
- 20. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 21. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 22. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03375B [pubs.rsc.org]
- 23. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
"methodology for evaluating the anti-proliferative effects on cancer cell lines"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental step in the discovery and development of novel anti-cancer therapeutics. This document provides detailed methodologies for assessing the anti-proliferative effects of test compounds on cancer cell lines. The protocols herein describe widely used and validated colorimetric assays that quantify cell viability and proliferation. Furthermore, this guide outlines the analysis of key quantitative parameters and the visualization of relevant biological pathways and experimental procedures.
The assays detailed—MTT, Sulforhodamine B (SRB), and Crystal Violet—are robust, cost-effective, and suitable for high-throughput screening.[1] Each method relies on a different principle to determine cell number, providing researchers with a variety of tools to suit their specific cell lines and experimental goals. The choice of assay can depend on factors such as the mechanism of action of the test compound and the characteristics of the cancer cell lines being investigated.
Key Anti-Proliferative Assays
A summary of the principles of the three main assays is provided below:
| Assay | Principle |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] The intensity of the color is directly proportional to the number of viable cells. |
| SRB Assay | Quantifies the total protein content of the cell population. Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acids in cellular proteins under acidic conditions.[1][3] The amount of bound dye is proportional to the cell mass. |
| Crystal Violet Assay | Stains the DNA and proteins of adherent cells.[4][5] As cells die and detach from the plate, the amount of remaining crystal violet staining is reduced, providing an indirect measure of cell viability.[4][5] |
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Culture: Maintain cancer cell lines in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For adherent cells, detach them from the culture flask using trypsin-EDTA.[6] For suspension cells, collect them by centrifugation.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilute the cell suspension to the desired seeding density in fresh culture medium. Seeding densities typically range from 5,000 to 40,000 cells/well in a 96-well plate, depending on the cell line's doubling time.[7]
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.[7]
-
To account for the "edge effect," it is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells.[8]
-
Incubate the plates for 24 hours to allow the cells to attach and resume logarithmic growth.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium at 2-fold the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate the plates for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
-
Sulforhodamine B (SRB) Assay Protocol
-
Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Section 3.2.1).
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[3]
-
-
Washing and Drying:
-
Wash the plates five times with tap water and allow them to air-dry.[7]
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
Crystal Violet Assay Protocol
-
Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Section 3.2.1).
-
Cell Fixation:
-
After the treatment period, discard the medium and gently wash the wells with PBS.
-
Add 100 µL of methanol to each well and incubate for 15-30 minutes to fix the cells.
-
-
Staining:
-
Washing and Drying:
-
Solubilization and Absorbance Measurement:
Data Presentation and Analysis
Quantitative data from anti-proliferative assays should be summarized in a clear and structured format. The results are typically expressed as the percentage of cell growth inhibition relative to the vehicle-treated control. From this data, key parameters such as GI50, TGI, and LC50 can be calculated.[11]
-
GI50 (Growth Inhibition 50): The concentration of the drug that causes a 50% reduction in cell proliferation.[12]
-
TGI (Total Growth Inhibition): The concentration of the drug at which there is no net cell growth.[13]
-
LC50 (Lethal Concentration 50): The concentration of the drug that kills 50% of the initial cell population.[11]
The percentage of growth is calculated using the following formula: % Growth = [(T - T0) / (C - T0)] x 100 Where T is the absorbance of the treated cells, T0 is the absorbance at time zero (at the time of drug addition), and C is the absorbance of the control (vehicle-treated) cells.[11]
Table of Anti-Proliferative Activity:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Test Compound A | MCF-7 | 1.5 | 5.2 | > 100 |
| A549 | 3.8 | 12.1 | > 100 | |
| HCT116 | 0.9 | 2.5 | 85.3 | |
| Positive Control | Doxorubicin | 0.1 | 0.5 | 2.1 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples of a signaling pathway involved in cell proliferation and a general experimental workflow created using the DOT language.
Caption: General workflow for evaluating anti-proliferative effects.
Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.[14][15]
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. assaygenie.com [assaygenie.com]
- 11. studylib.net [studylib.net]
- 12. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Purifying Synthesized 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. The following methods are based on established techniques for the purification of pyrazole derivatives and related carbohydrazide compounds. These protocols are intended to serve as a comprehensive guide for obtaining high-purity material suitable for further research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of pyrazole and furan moieties in pharmacologically active molecules. The biological activity of such compounds is highly dependent on their purity. Therefore, effective purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The selection of a purification method often involves a trade-off between yield, purity, and scale. The following table summarizes typical performance metrics for the described purification techniques, based on literature for analogous pyrazole derivatives.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Notes |
| Recrystallization | 95-99% | 60-90% | High | Effective for removing minor impurities, especially if a suitable single or mixed solvent system is identified.[1] |
| Column Chromatography | >98% | 50-85% | Low to Medium | Good for separating closely related compounds and removing a wider range of impurities. The basicity of the pyrazole and hydrazide moieties may require deactivation of the silica gel.[2] |
| Preparative HPLC | >99% | 40-70% | Low | Provides the highest purity but is the most resource-intensive method, typically used for final purification of small batches.[3] |
Experimental Protocols
Recrystallization
Recrystallization is a robust and scalable method for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. For pyrazole carbohydrazide derivatives, polar protic solvents or mixed solvent systems are often effective.[1][4]
Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, and mixtures like ethanol/water).
-
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Troubleshooting:
-
Oiling out: If the compound separates as an oil, try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.[1]
-
Low yield: Minimize the amount of hot solvent used and ensure the solution is thoroughly cooled to maximize crystal recovery.[1]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica gel is a common stationary phase. However, the basic nature of the pyrazole and hydrazide nitrogens can lead to tailing and poor separation on acidic silica gel. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[2]
Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
For basic compounds, consider deactivating the silica gel by adding ~0.5-1% triethylamine to the eluent used to prepare the slurry and run the column.[2]
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the silica gel to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]
-
-
Elution:
-
Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the stationary phase.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining highly pure compounds or for separating isomers. A reverse-phase C18 column is commonly used for pyrazole derivatives.[3][5]
Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
A common mobile phase for pyrazole derivatives is a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid for better peak shape.[3]
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative HPLC using the optimized gradient and flow rate.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the pure product, guided by the UV detector signal.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final, pure compound.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Caption: Workflow for purification by preparative HPLC.
References
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. The content is tailored for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring by reacting a β-diketoester with hydrazine to yield ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate. The subsequent step is the hydrazinolysis of this ester to the final carbohydrazide product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
Q1: I am getting a low yield for the pyrazole ester. What are the possible causes and solutions?
A1: Low yields in pyrazole synthesis are a common issue. Here are several factors to investigate:
-
Incomplete Reaction: The cyclocondensation reaction can be slow. Consider increasing the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl groups, leading to a mixture of pyrazole products.
-
Purity of Starting Materials: Ensure the purity of the β-diketoester and hydrazine hydrate. Impurities can lead to undesired side reactions and complicate the purification process.
-
pH of the Reaction Mixture: The reaction is pH-sensitive. While acidic conditions can catalyze the reaction, strongly acidic conditions may protonate the hydrazine, reducing its nucleophilicity. Conversely, basic conditions can lead to other side reactions. A small amount of a weak acid like acetic acid is often optimal.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. In the case of ethyl 4-(2-furoyl)-2,4-dioxobutanoate, the two carbonyl groups have different reactivities. The ketone carbonyl is generally more electrophilic than the ester carbonyl. To favor the desired isomer, consider the following:
-
Reaction Conditions: Aprotic dipolar solvents may provide better regioselectivity compared to polar protic solvents like ethanol.
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of the desired isomer.
Q3: The reaction mixture has turned dark brown/black. Is this normal?
A3: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine. This can be due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions. While some discoloration may be unavoidable, excessive darkening could indicate significant decomposition. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Step 2: Hydrazinolysis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
Q4: The hydrazinolysis of my pyrazole ester is not going to completion. What can I do?
A4: Incomplete hydrazinolysis can be addressed by optimizing the reaction conditions:
-
Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: Prolonged reaction times and/or increased temperature (refluxing in a suitable solvent) are often necessary. Monitor the reaction by TLC until the starting ester spot disappears.
-
Solvent: Ethanol is a commonly used solvent for hydrazinolysis. However, for less reactive esters, a higher boiling point solvent might be beneficial.
Q5: I am concerned about the stability of the furan ring during hydrazinolysis. Is this a valid concern?
A5: Yes, the furan ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. While hydrazinolysis is typically carried out under neutral or slightly basic conditions, prolonged heating in the presence of hydrazine hydrate (a base) could potentially lead to some degradation of the furan moiety.
-
Mitigation Strategy: It is advisable to use the mildest conditions possible that still allow for the complete conversion of the ester. This could involve using a moderate excess of hydrazine hydrate and carefully monitoring the reaction to avoid unnecessarily long reaction times.
Q6: I am observing an unexpected side product. What could it be?
A6: One possible side reaction during the synthesis of pyrazole derivatives involving a furan ring is the partial cleavage of the furan ring itself. In some cases, this can lead to the formation of a phenol derivative. Careful characterization of byproducts using techniques like NMR and mass spectrometry is essential to identify such unexpected structures.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
This protocol is adapted from general procedures for the synthesis of pyrazole esters from 1,3-dicarbonyl compounds.
Materials:
-
Ethyl 4-(2-furoyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of ethyl 4-(2-furoyl)-2,4-dioxobutanoate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, but typically ranges from 4 to 8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the hydrazinolysis of esters.
Materials:
-
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol
Procedure:
-
Dissolve ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting material and excess hydrazine hydrate.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Step 1 (Synthesis of Pyrazole Ester)
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | Acetic Acid | Reflux | 6 | 75-85 | Standard conditions, good yield. |
| 2 | DMF | None | 100 | 4 | 60-70 | Aprotic solvent, may improve regioselectivity. |
| 3 | Ethanol | None | Reflux | 12 | 50-60 | Slower reaction without catalyst. |
| 4 | Acetic Acid | - | Reflux | 2 | 80-90 | Can act as both solvent and catalyst, may require careful workup. |
Table 2: Optimization of Reaction Conditions for Step 2 (Hydrazinolysis)
| Entry | Solvent | Hydrazine Hydrate (eq.) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | 5 | Reflux | 4 | 85-95 | Standard, effective conditions. |
| 2 | Ethanol | 10 | Reflux | 2 | 90-98 | Faster reaction with higher excess of hydrazine. |
| 3 | Isopropanol | 5 | Reflux | 6 | 80-90 | Higher boiling solvent, may be useful for less reactive esters. |
| 4 | Ethanol | 3 | Room Temp | 24 | 40-50 | Incomplete reaction at lower temperature. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to troubleshoot common issues during the synthesis.
"common byproducts in the synthesis of pyrazole-3-carbohydrazide and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazole-3-carbohydrazide. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in the synthesis of pyrazole-3-carbohydrazide?
A1: The synthesis of pyrazole-3-carbohydrazide, typically from an ester precursor like ethyl pyrazole-3-carboxylate and hydrazine hydrate, can lead to several common byproducts. These include:
-
Unreacted Starting Material: Ethyl pyrazole-3-carboxylate may remain if the reaction does not go to completion.
-
Hydrolysis Product: Pyrazole-3-carboxylic acid can form due to the presence of water, which hydrolyzes the starting ester.[1]
-
Isomeric Pyrazoles: If the pyrazole ring was synthesized in a previous step, regioisomers might be carried over as impurities. For example, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole.[2]
-
Dimerization Products: Pyrazole dimerization can occur under certain conditions, leading to impurities.[3][4]
Q2: My reaction is complete, but the yield of pyrazole-3-carbohydrazide is low. What could be the cause?
A2: Low yields can stem from several factors. Incomplete reactions are a common cause, which can be monitored by Thin Layer Chromatography (TLC).[3][5][6] Additionally, side reactions, such as the hydrolysis of the starting ester to pyrazole-3-carboxylic acid, can consume the starting material and reduce the yield of the desired product. The reaction conditions, including temperature and reaction time, should be optimized to favor the formation of the carbohydrazide.
Q3: How can I effectively remove the pyrazole-3-carboxylic acid byproduct?
A3: Pyrazole-3-carboxylic acid is an acidic byproduct and can be removed through a few methods:
-
Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous basic solution (e.g., sodium bicarbonate) can selectively extract the acidic byproduct into the aqueous layer.
-
Recrystallization: If the carboxylic acid co-precipitates with your product, careful selection of a recrystallization solvent can help in its removal due to differences in solubility.[7]
Q4: What are the best solvents for recrystallizing pyrazole-3-carbohydrazide?
A4: The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Commonly used solvents for pyrazole derivatives include:
-
Alcohols: Ethanol and methanol are frequently effective.[7][8]
-
Amides: Dimethylformamide (DMF) has been used for recrystallizing related pyrazole derivatives.[9]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold), such as ethanol/water, can be very effective.[7]
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during the synthesis and purification of pyrazole-3-carbohydrazide.
Problem 1: Identification of Unknown Impurities
Symptoms:
-
Unexpected spots on your TLC plate.
-
Broad or unexpected peaks in your NMR spectrum.
-
Melting point of the product is broad or lower than expected.
Possible Causes & Solutions:
| Byproduct | Identification Method | Removal Method |
| Ethyl Pyrazole-3-carboxylate | 1H NMR (presence of ethyl group signals) | Drive the reaction to completion by extending the reaction time or using a slight excess of hydrazine hydrate. If present in the final product, it can be removed by recrystallization.[7][8] |
| Pyrazole-3-carboxylic acid | 1H NMR (absence of ethyl group, presence of a broad carboxylic acid proton signal) | Wash the crude product with a dilute aqueous sodium bicarbonate solution during workup. It can also be removed by careful recrystallization. |
| Isomeric Pyrazoles | Mass Spectrometry, 1H and 13C NMR | Fractional crystallization may be effective if the isomers have different solubilities.[7] Column chromatography is another option for separating isomers. |
| Dimerized Byproducts | Mass Spectrometry (molecular weight will be approximately double that of the pyrazole monomer) | These are often less soluble and may be removed by filtration if they precipitate from the reaction mixture. Recrystallization can also be effective.[7] |
Problem 2: Product "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, your product separates as an oil.
Possible Causes & Solutions:
-
High concentration of impurities: The presence of impurities can lower the melting point of the mixture, causing it to "oil out."
-
Solution is too saturated: The concentration of your product in the solvent might be too high.
-
Cooling is too rapid: Fast cooling can prevent proper crystal lattice formation.
Troubleshooting Steps:
-
Add more solvent: Increase the volume of the "good" solvent to the hot solution to decrease the saturation.[7]
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.[7]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[7]
-
Change the solvent system: Experiment with a different solvent or a mixed solvent system.[7]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-3-Carbohydrazide
This protocol describes a general method for the synthesis of pyrazole-3-carbohydrazide from ethyl pyrazole-3-carboxylate.
Materials:
-
Ethyl pyrazole-3-carboxylate
-
Hydrazine hydrate (80% solution in water is commonly used)
-
Ethanol
Procedure:
-
Dissolve ethyl pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), allow the mixture to cool to room temperature.
-
The product, pyrazole-3-carbohydrazide, often precipitates as a white solid.[4]
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted hydrazine and other soluble impurities.
-
Dry the product under vacuum.
Protocol 2: Purification of Pyrazole-3-Carbohydrazide by Recrystallization
This protocol provides a general procedure for the recrystallization of pyrazole-3-carbohydrazide.
Materials:
-
Crude pyrazole-3-carbohydrazide
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
Procedure:
-
Place the crude pyrazole-3-carbohydrazide in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has cooled and crystals have formed, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of pyrazole-3-carbohydrazide.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. asianpubs.org [asianpubs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Synthesis of 5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of Crude Product
-
Question: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are some key areas to investigate:
-
Purity of Starting Materials: Ensure that the starting materials, particularly the furan-containing β-ketoester and hydrazine hydrate, are of high purity. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.
-
Reaction Conditions: The reaction temperature and time are critical. Ensure the reaction is heated appropriately, typically under reflux, to drive the cyclization to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
pH of the Reaction Mixture: The pH can influence the rate and outcome of the reaction. While the reaction is often carried out in a solvent like ethanol, the addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the condensation.
-
Side Reactions: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of byproducts.[2][3][4][5][6] Avoid harsh acidic conditions during the reaction and work-up.
-
Issue 2: Product Purity is Low After Initial Isolation
-
Question: After filtration and drying, my product is a brownish or discolored powder with significant impurities observed on TLC/NMR. How can I improve the purity?
-
Answer: The presence of colored impurities is a common issue. Here are some purification strategies:
-
Recrystallization: This is the most effective method for purifying solid organic compounds. The choice of solvent is crucial. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[1] A general procedure is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly.
-
Activated Charcoal Treatment: If the product is highly colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically employed.
-
Issue 3: Formation of an Oily Product Instead of a Crystalline Solid
-
Question: During recrystallization, my product "oils out" and does not form crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point. To address this:
-
Adjust Solvent System: If using a mixed solvent system, you may have added too much of the anti-solvent (the solvent in which the compound is less soluble). Try dissolving the oil in more of the "good" solvent and then adding the anti-solvent more slowly while the solution is hot.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common approach involves a two-step synthesis. The first step is the condensation of a furan-containing β-ketoester (e.g., ethyl 4-(furan-2-yl)-2,4-dioxobutanoate) with hydrazine hydrate to form the pyrazole ring with an ester group at the 3-position. The second step is the hydrazinolysis of the ester with hydrazine hydrate to yield the desired carbohydrazide.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q3: Are there any specific safety precautions I should take?
A3: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used are flammable, so avoid open flames.
Q4: How should I store the final product?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many pyrazole derivatives.[1] |
| Methanol | Polar Protic | Similar to ethanol, can be effective.[7] |
| Ethanol/Water | Mixed Protic | Useful for increasing the yield of more polar compounds.[1] |
| Ethyl Acetate/Hexane | Mixed | Good for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | Can be a good solvent for some pyrazoles.[8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Suspend the crude ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the carbohydrazide.
-
Filter the solid, wash thoroughly with cold water, and dry.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until all the solid dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of Pyrazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of solubility issues and implement effective solutions to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit poor water solubility?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring, combined with lipophilic (fat-loving) substituents, can lead to strong crystal lattice energy and a preference for non-aqueous environments.[1][2] This high lipophilicity makes it difficult for the compounds to dissolve in the aqueous buffers typically used in biological assays.
Q2: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out".[3] Your pyrazole derivative is likely highly soluble in the organic solvent DMSO but has very limited solubility in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate out of the solution.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[3] It is crucial to always include a vehicle control (the assay medium with the same final concentration of DMSO as the test samples) in your experiments to account for any effects of the solvent itself.[3]
Q4: Can adjusting the pH of my assay buffer improve the solubility of my pyrazole derivative?
A4: Yes, for ionizable pyrazole derivatives, pH modification can be a very effective strategy.[4] Pyrazoles can act as weak bases.[3][5] If your compound has a basic functional group, lowering the pH of the aqueous buffer to below its pKa will promote the formation of the more soluble, protonated form.[3] Conversely, for acidic derivatives, increasing the pH above the pKa will increase solubility. However, it is critical to ensure the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[3][6]
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[4][7] Common co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs, such as PEG400), and propylene glycol (PG).[4][8] They work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.
Q6: How do cyclodextrins work to improve the solubility of pyrazole derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) central cavity.[9][10][11] They can encapsulate poorly soluble guest molecules, like many pyrazole derivatives, within their hydrophobic core.[4][12] This forms an inclusion complex that has a water-soluble exterior, thereby increasing the apparent aqueous solubility of the compound.[4][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve compound precipitation when preparing working solutions for your biological assay.
Caption: A decision tree for troubleshooting compound precipitation.
Issue 2: Inconsistent or Non-reproducible Assay Results
Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor data quality. This guide helps to address this issue.
Caption: A workflow for addressing inconsistent assay results due to solubility.
Data Presentation: Solubility of a Model Pyrazole Derivative (Celecoxib)
The following table summarizes the solubility of Celecoxib, a well-known pyrazole derivative, in various solvents. This data can serve as a reference when selecting appropriate solvent systems.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| Ethyl Acetate | High | 25 |
| Acetonitrile | High | 25 |
| Toluene | Low | 25 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
| Data compiled from BenchChem Application Notes.[8] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution using a combination of DMSO, PEG400, and Tween-80, which is a common strategy for improving the solubility of hydrophobic compounds for in vivo and can be adapted for in vitro studies.[8]
Materials:
-
Pyrazole compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or appropriate aqueous buffer
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be kept between 5-10%.[8] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[8]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[8]
-
Final Dilution: Add sterile saline or your assay buffer to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[8]
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Always visually inspect for any precipitation before use.[8]
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol outlines the preparation of a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
Pyrazole compound
-
Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline or 5% dextrose in water (D5W) or other appropriate aqueous buffer
-
Sterile vials
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to achieve a high stock concentration.[8]
-
Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (e.g., saline, D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.[8]
-
Complexation: Slowly add the aqueous HP-β-CD solution to the organic solution containing the pyrazole derivative while vortexing.[8]
-
Final Dilution and Filtration: Continue to add the aqueous vehicle to reach the final desired concentration. If required for the application (e.g., sterile cell culture), filter the final solution through a 0.22 µm sterile filter.[8]
-
Storage: Prepare fresh on the day of use. Visually inspect for precipitation before administration to your assay.
By systematically applying these troubleshooting strategies and formulation protocols, researchers can overcome the challenges posed by the poor solubility of pyrazole derivatives, leading to more accurate and reliable data in their biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
"addressing challenges in the scale-up synthesis of furan-pyrazole compounds"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address challenges encountered during the scale-up synthesis of furan-pyrazole compounds.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: My furan-pyrazole synthesis yield dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?
Low yields during scale-up are a common and multifaceted problem. The transition from lab-scale to larger reactors introduces challenges related to heat and mass transfer.[1] Key areas to investigate include:
-
Thermal Control and Hot Spots: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots," causing thermal degradation of the sensitive furan ring or promoting side reactions.[3][4]
-
Troubleshooting:
-
Ensure efficient and constant stirring to prevent localized heating.[3]
-
Monitor the internal reaction temperature with a probe, as it can differ significantly from the external bath temperature.[3]
-
Control the rate of reagent addition for exothermic steps to avoid exceeding the reactor's cooling capacity.[2][3]
-
-
-
Furan Ring Instability: Furan rings can be unstable under strongly acidic or basic conditions, which may be exacerbated by longer reaction times or higher temperatures during scale-up.[5][6]
-
Troubleshooting:
-
Evaluate the stability of your specific furan starting material under the planned reaction conditions.[5][6]
-
Consider using milder catalysts or protecting groups for sensitive functionalities on the furan ring.[7] Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[6]
-
-
-
Incomplete Reactions: What appeared to be a complete reaction at the lab scale may be hampered by poor mixing or mass transfer limitations in a larger vessel.
Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the pyrazole formation?
Regioselectivity is a classic challenge in pyrazole synthesis, typically arising from the reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a hydrazine.[9] The two carbonyl groups may have similar reactivity, leading to a mixture of products.
-
Strategies to Enhance Regioselectivity:
-
Differentiate Carbonyl Reactivity: Modify the 1,3-dicarbonyl substrate to make one carbonyl group significantly more electrophilic than the other. A furan ring can be used as a masked carboxylic acid to decrease the electrophilicity of an adjacent ketone through conjugation.[9]
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst can influence which nitrogen of the hydrazine attacks which carbonyl. Aprotic dipolar solvents (e.g., DMF, NMP) have been reported to give better results than polar protic solvents like ethanol.[10]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature, time, and stoichiometry, which can significantly improve regioselectivity compared to batch processes.[11]
-
Q3: The purification of my furan-pyrazole product is much harder at a larger scale. What can I do?
Scaling up purification from lab-scale chromatography is rarely a linear process.[12] Large-scale operations introduce new challenges like solvent volumes, pressure drops, and resin availability.[12]
-
Purification Troubleshooting:
-
Optimize Crystallization: Avoid relying solely on chromatography. Investigate different solvent systems to induce crystallization or precipitation of the desired product. This is often more economical and scalable.
-
Address Byproducts at the Source: Re-examine the reaction conditions to minimize the formation of impurities that are difficult to separate.[4]
-
Alternative Chromatography: For complex mixtures, consider alternatives to standard silica gel chromatography. Techniques like reverse-phase chromatography or the use of specialized resins may be necessary.
-
Inline Purification: In continuous flow setups, inline purification using scavenger resins or liquid-liquid extraction can remove impurities before the final workup, simplifying the overall process.[13]
-
Q4: What are the critical safety risks I need to manage when scaling up this synthesis?
Safety is paramount during scale-up. Reactions that are manageable in a small flask can become hazardous in a large reactor.[1][3]
-
Primary Hazards & Mitigation:
-
Thermal Runaway: An exothermic reaction that accelerates uncontrollably due to a positive feedback loop between temperature and reaction rate is a major risk.[2][3] This is especially true for cyclization steps.[14]
-
Handling of Hydrazine: Hydrazine and its derivatives are often toxic and potentially explosive.
-
Mitigation: Use appropriate personal protective equipment (PPE). Work in a well-ventilated area or fume hood. Avoid using reagents known to be hazardous, if possible.[15]
-
-
Pressure Buildup: Unexpected gas evolution (e.g., from decomposition) in a sealed or inadequately vented reactor can lead to catastrophic failure.
-
Mitigation: Ensure the reactor is equipped with adequate pressure relief systems. Do not exceed the recommended working volume of the vessel.
-
-
Data & Process Parameters
Effective scale-up requires careful monitoring and control of key reaction parameters.
Table 1: Key Process Parameters for Scale-Up Monitoring
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Plant) | Rationale for Increased Scrutiny |
| Temperature | External bath temperature | Internal reaction probe | The internal temperature can be significantly higher than the bath due to inefficient heat transfer.[3] |
| Addition Rate | Often rapid (e.g., via pipette) | Slow, controlled addition | Must not exceed the vessel's heat removal capacity to prevent thermal runaway.[2][3] |
| Mixing/Agitation | Magnetic stir bar | Mechanical overhead stirrer | Crucial for maintaining thermal and concentration homogeneity, preventing hot spots and ensuring reactants interact.[3] |
| Reaction Time | Determined by TLC | Monitored by process analytics | Mass transfer limitations may slow the reaction; fixed time may lead to incomplete conversion.[8] |
| Headspace | Not typically controlled | Inert atmosphere (N₂ or Ar) | Important for preventing side reactions with air/moisture and for handling sensitive reagents safely.[4] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a furan-pyrazole derivative via cyclocondensation, with specific considerations for scale-up.
Protocol: Scale-Up Synthesis of a 1,3,5-Substituted Furan-Pyrazole
Reaction: Condensation of a 1-(furan-2-yl)-3-aryl-1,3-propanedione with an arylhydrazine.
1. Risk Assessment (Pre-synthesis):
-
Review safety data sheets (SDS) for all reagents.
-
Analyze the reaction for exothermic potential. The cyclocondensation step can be exothermic.[14]
-
Ensure all necessary safety equipment (emergency quench, fire extinguisher, proper PPE) is accessible.
2. Reagent Preparation and Charging the Reactor:
-
Charge a multi-neck reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and addition funnel with the 1-(furan-2-yl)-3-aryl-1,3-propanedione (1.0 eq) and a suitable solvent (e.g., N,N-Dimethylformamide - DMF).[10]
-
Scale-Up Note: Ensure the reactor size is appropriate, typically not filled more than 75% of its volume.
-
Begin vigorous stirring and purge the vessel with an inert gas like nitrogen.
3. Reaction Execution:
-
Prepare a solution of the arylhydrazine (1.1 eq) in the same solvent.
-
Slowly add the hydrazine solution via the addition funnel over 1-2 hours.
-
Scale-Up Note: Monitor the internal temperature closely during the addition. If the temperature rises rapidly, pause the addition until it stabilizes.[3]
-
After the addition is complete, heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress using an appropriate analytical method (e.g., LC-MS or TLC) until the starting material is consumed.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a larger vessel containing cold water or an appropriate anti-solvent to precipitate the product.
-
Scale-Up Note: The quench step can also be exothermic and should be done cautiously.
-
Isolate the crude product by filtration, washing the filter cake thoroughly with water and then a non-polar solvent (e.g., hexanes) to remove impurities.
5. Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to achieve the desired purity.
-
Scale-Up Note: If recrystallization is insufficient, chromatography may be required, but this should be a last resort at scale due to cost and solvent waste.[12]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up Synthesis
References
- 1. reddit.com [reddit.com]
- 2. fauske.com [fauske.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 12. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as furan-2-carbaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide, as well as side-products from condensation reactions. Depending on the synthetic route, other potential impurities could arise from the cyclization step.
Q2: My purified this compound is colored. How can I remove the color?
A2: Colored impurities can often be removed by treating a hot solution of the compound with a small amount of activated charcoal before filtration and recrystallization. However, be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.
Q3: I am observing a low yield after recrystallization. What are the possible reasons and solutions?
A3: Low yield during recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved even at low temperatures.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Premature Crystallization: If the compound crystallizes too early during hot filtration, it can be lost. Ensure the filtration apparatus is pre-heated.
Q4: Can I use column chromatography for purification? What are the recommended conditions?
A4: Yes, column chromatography can be an effective purification method. Given the polarity of the carbohydrazide group, a polar stationary phase like silica gel is suitable. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC). For basic pyrazole compounds, deactivating the silica gel with triethylamine (Et3N) can prevent streaking and improve separation.[1]
Q5: Is acid-base extraction a suitable purification method for this compound?
A5: Yes, acid-base extraction can be a useful technique.[2] The pyrazole ring has basic nitrogen atoms, and the carbohydrazide moiety can also exhibit basic properties. Therefore, the compound can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous phase will precipitate the purified compound. Conversely, the N-H proton on the pyrazole ring is weakly acidic and can be deprotonated by a strong base.
Troubleshooting Guides
Problem 1: Oily Product Instead of Crystalline Solid After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incomplete removal of a low-melting impurity. | Try re-purifying by column chromatography before recrystallization. |
| Incorrect solvent system. | The solvent may be too good a solvent even at low temperatures. Try a different solvent or a solvent mixture. For instance, if you used ethanol, try an ethanol/water mixture.[1] |
| Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Problem 2: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Ineffective purification method. | If recrystallization was used, consider column chromatography for better separation of closely related impurities. |
| Decomposition on silica gel. | If using column chromatography, the compound might be degrading on the acidic silica. Try deactivating the silica with triethylamine or use neutral alumina as the stationary phase.[1] |
| Impure solvents used for purification. | Ensure all solvents are of high purity. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a cold ethanol/water mixture.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated product will move to the aqueous layer. Repeat the extraction on the organic layer.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Back-Wash: Wash the combined aqueous layer with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) with stirring until the product precipitates out. Check the pH to ensure it is neutral or slightly basic.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product thoroughly.
Quantitative Data Summary
| Purification Method | Typical Purity (by HPLC) | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, scalable | Can be less effective for impurities with similar solubility |
| Column Chromatography | >99% | 40-70% | High resolution for complex mixtures | More time-consuming, requires more solvent |
| Acid-Base Extraction | >95% | 70-90% | Good for removing neutral or acidic/basic impurities | Compound must be stable to acid and base |
Visualizations
Caption: Experimental workflow for the purification and analysis.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Ring Formation
Welcome to the technical support center for pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can potentially yield multiple products. A significant challenge in pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Controlling this selectivity is vital to ensure the synthesis of the desired isomer, which often possesses the specific biological activity of interest.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several key factors. Generally, good selectivity is achieved when there is a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound or between the two nitrogen atoms of the substituted hydrazine.[1][2] The main influencing factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered site.[3]
-
Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents determine the relative reactivity of the carbonyl carbons.[3] For example, an electron-withdrawing group can make the adjacent carbonyl carbon more electrophilic.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[1][3] Under acidic conditions, protonation can change the nucleophilicity, leading to different outcomes compared to basic conditions where the more nucleophilic nitrogen tends to attack first.[1][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1][3] Fluorinated alcohols, for instance, have been shown to significantly improve regioselectivity over more common solvents like ethanol.[1][6][7]
-
Temperature: The reaction temperature is another critical parameter that can be adjusted to control the isomeric ratio.[3]
Q3: Are there alternative synthetic methods to the classical Knorr synthesis for achieving better regioselectivity?
A3: Yes, several strategies can be employed to bypass the regioselectivity issues of the classical Knorr synthesis.[3] These include:
-
Using 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, which have differentiated electrophilic centers, can force the reaction to proceed with high regioselectivity.[3]
-
[3+2] Cycloaddition Reactions: This class of reactions offers excellent control over regioselectivity. Examples include the reaction of 2-alkynyl-1,3-dithianes with sydnones or the reaction of tosylhydrazones with nitroolefins.[3][8][9]
-
Catalytic Methods: Various metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles, including those using cerium, iron, or ruthenium catalysts.[10][11]
-
Iodine-Promoted Synthesis: An iodine-promoted cascade reaction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides provides an efficient route to functionalized pyrazoles.[12]
Troubleshooting Guide
Issue 1: My pyrazole synthesis is yielding a mixture of regioisomers that are difficult to separate.
This is a classic problem in pyrazole synthesis, particularly with the Knorr reaction using unsymmetrical starting materials.[13]
-
Solution 1: Modify Reaction Conditions (Recommended First Step)
-
Change the Solvent: This is often the simplest and most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, preferably, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[6][7] These non-nucleophilic solvents enhance the electrophilicity of one carbonyl group through hydrogen bonding without competing with the hydrazine nucleophile.[6]
-
Adjust pH: Systematically vary the pH of the reaction. An acidic medium (e.g., using acetic acid as a solvent or catalyst) may favor one isomer, while basic conditions might favor the other.[3]
-
Optimize Temperature: Experiment with running the reaction at different temperatures, as this can influence the kinetic versus thermodynamic product distribution.[3]
-
-
Solution 2: Enhance Steric or Electronic Bias
-
If possible, redesign your 1,3-dicarbonyl substrate or hydrazine to have a greater difference in steric bulk or electronic properties between the reactive centers. A bulky substituent can effectively block one reaction pathway.[3]
-
-
Solution 3: Employ Microwave Irradiation
-
Microwave-assisted synthesis can sometimes improve the isomeric ratio by promoting the formation of the thermodynamically more stable product due to rapid and uniform heating.[14]
-
Data Presentation: Effect of Solvent on Regioselectivity
The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 36 : 64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Data sourced from foundational studies on the use of fluorinated alcohols.[14]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[14]
-
Solution 1: Utilize a Dicarbonyl Surrogate (Most Robust Method)
-
Solution 2: Change the Class of Reaction
Diagrams and Workflows
Reaction Pathway for Unsymmetrical Pyrazole Synthesis
Caption: Two possible reaction pathways leading to two different regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step guide for troubleshooting regioselectivity issues.
Experimental Protocols
Protocol: Regioselective Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent.[14] This method has been shown to dramatically improve the regioselectivity for the synthesis of 5-aryl-3-fluoroalkyl pyrazoles.[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours depending on the substrates.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure (in a well-ventilated fume hood).
-
Pour the residue into ice-cold water to precipitate the crude product.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry. If the product is an oil, perform a standard liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and isomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
"identifying and characterizing impurities in 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. The information provided is designed to assist in identifying and characterizing impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound samples?
Impurities in your samples can originate from several stages, including synthesis, purification, and storage. They are generally categorized as follows:
-
Organic Impurities:
-
Process-Related Impurities: These are substances that arise during the manufacturing process. For this compound, this can include:
-
Unreacted Starting Materials: Such as hydrazine and derivatives of furan-containing 1,3-dicarbonyl compounds.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Byproducts: Side reactions can generate unintended molecules. A common byproduct in pyrazole synthesis is the formation of regioisomers if unsymmetrical starting materials are used.[1]
-
-
Degradation Products: These form when the drug substance is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[2][3] The furan ring, in particular, is known to be susceptible to acid-catalyzed ring-opening and oxidative cleavage.[4][5][6]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals, or other residual metals from the synthesis process.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][7] A typical forced degradation study involves exposing a solution of the compound (e.g., at 1 mg/mL) to the following conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the hydrazide moiety, acid-catalyzed opening of the furan ring.[5][6] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the carbohydrazide functional group. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyrazole or furan ring, potentially leading to ring cleavage.[4] |
| Thermal Degradation | Solid sample at 80°C for 48-72 hours | General decomposition of the molecule. |
| Photostability | Exposing the solid sample to light (e.g., ICH Q1B option 1 or 2) | Photolytic degradation. |
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, residual solvents, and for the analysis of residual hydrazine, often after a derivatization step.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. How can I troubleshoot this?
Unexpected peaks in an HPLC chromatogram can be due to a variety of reasons. Here is a troubleshooting guide:
| Issue | Potential Causes | Recommended Actions |
| Ghost Peaks | Contamination in the mobile phase, sample carryover from previous injections, or impurities in the injection solvent. | Prepare fresh mobile phase, run a blank gradient, and ensure proper injector cleaning. |
| Peak Tailing | Column overload, secondary interactions with the stationary phase (e.g., silanol interactions), or a void in the column. | Reduce injection volume, adjust mobile phase pH or ionic strength, or replace the column. |
| Peak Fronting | Column overload, low temperature, or inappropriate sample solvent. | Dilute the sample, increase the column temperature, or dissolve the sample in the mobile phase. |
| Split Peaks | Clogged frit, partially blocked tubing, or a void at the column inlet. | Back-flush the column, check for blockages, or replace the column. |
| Baseline Noise | Air bubbles in the system, detector lamp issue, or contaminated mobile phase. | Degas the mobile phase, check the detector lamp, and use high-purity solvents. |
Troubleshooting Guides
HPLC Method Development for Impurity Profiling
For the analysis of this compound and its impurities, a stability-indicating HPLC method is crucial. Below is a recommended starting point for method development.
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength where the parent compound and potential impurities have good absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Quantification of Residual Hydrazine
Residual hydrazine is a potential genotoxic impurity and must be controlled at very low levels.[2][3] Direct analysis by HPLC is challenging due to its lack of a UV chromophore. A common approach is derivatization followed by GC-MS or HPLC-UV analysis.
-
Derivatization Agent: Acetone can be used to convert hydrazine to acetone azine, which is more amenable to chromatographic analysis.[2]
-
Analytical Technique: GC-MS is often preferred for its sensitivity and selectivity.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method to separate the active pharmaceutical ingredient (API) from its potential degradation products.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare stressed samples as described in the forced degradation FAQ. Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions:
-
Use the starting HPLC conditions outlined in the table above.
-
Inject the unstressed and stressed samples.
-
-
Method Optimization:
-
Adjust the gradient slope and mobile phase composition to achieve good resolution between the main peak and all impurity peaks.
-
Ensure that the main peak is spectrally pure using a PDA detector.
-
Protocol 2: GC-MS Analysis of Residual Hydrazine (after derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh about 100 mg of the this compound sample into a vial.
-
Add 1 mL of a solution containing acetone and a small amount of acid (e.g., formic acid) to act as both the solvent and derivatizing agent.[2]
-
Heat the mixture gently (e.g., at 40°C) for a short period (e.g., 15-30 minutes) to facilitate the reaction.
-
-
GC-MS Conditions:
-
Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection, depending on the required sensitivity.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the acetone azine derivative.
-
MS Detection: Use electron ionization (EI) and scan a suitable mass range to detect the molecular ion and characteristic fragments of acetone azine.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. sielc.com [sielc.com]
- 3. Quantitative Determination of Residual Hydrazine Content in Cilazapril by Ion Chromatography – Oriental Journal of Chemistry [orientjchem.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 4-hydrazine benzoic acid content in deferasirox by acetone solution derivatization-HPLC [ywfx.nifdc.org.cn]
"strategies to minimize degradation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide during storage"
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide during storage. Below are frequently asked questions, troubleshooting advice, and recommended protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on the functional groups present (a pyrazole ring, a furan ring, and a carbohydrazide moiety), the compound is susceptible to several degradation pathways. The primary factors are:
-
Oxidation: The carbohydrazide group, a derivative of hydrazine, is a strong reducing agent and is highly susceptible to oxidation from atmospheric oxygen.[1] This is often the main degradation pathway for such compounds.[1]
-
Hydrolysis: The presence of moisture can facilitate the hydrolytic cleavage of the carbohydrazide linkage.[1]
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate decomposition reactions.[1][2]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical degradation processes.[1]
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the factors listed above. A summary of recommended conditions is provided in the table below.[1][2][3]
Q3: How can I visually identify if my sample has degraded?
A3: Signs of degradation can often be observed visually. These include a change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown.[1][2] You may also notice a change in its solubility characteristics compared to a fresh sample.[1]
Q4: Is it advisable to store this compound in solution?
A4: Storing the compound in solution for long periods is generally not recommended due to the risk of solvent-mediated degradation.[1] If you must store solutions for short-term use, it is best to use a dry, aprotic solvent, store the solution at low temperatures (-20°C or -80°C), and purge the container with an inert gas like argon or nitrogen before sealing.[1][2] The stability of the compound in the chosen solvent should be experimentally verified.[1]
Q5: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A5: While specific studies on this exact molecule are not prevalent, stabilizers are known for the carbohydrazide functional group. Compounds such as erythorbic acid, ascorbic acid, sorbic acid, and benzoic acid have been used to stabilize carbohydrazide-containing compositions, likely by acting as antioxidants or oxygen scavengers.[4] The suitability and compatibility of these stabilizers would need to be determined for your specific application.
Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][3] | -20°C or below[1] | Reduces the rate of chemical decomposition. |
| Atmosphere | Tightly sealed container | Under an inert gas (Argon or Nitrogen)[2][3] | Prevents oxidation of the carbohydrazide moiety. |
| Light | Amber vial or container protected from light[1][2] | Amber vial stored in the dark[1][2] | Prevents light-induced degradation. |
| Moisture | Tightly sealed container with desiccant[1] | Tightly sealed container in a desiccator[1] | Prevents hydrolytic degradation. |
Table 2: Indicators of Degradation and Corresponding Analytical Methods
| Indicator | Analytical Method | Observation |
| Color Change | Visual Inspection | Sample turns yellow or brown.[1][2] |
| Formation of Impurities | RP-HPLC, TLC[1] | Appearance of new peaks or spots; decrease in the area of the main peak. |
| Structural Change | NMR, IR Spectroscopy[1] | Changes in the spectral properties compared to a reference standard. |
| Identification of Degradants | LC-MS/MS | Allows for the structural elucidation of degradation products.[5] |
Visual Guides and Workflows
Caption: Key environmental factors leading to the degradation of the compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Actions |
| Compound has turned yellow/brown. | Oxidation: Exposure to air. Photodegradation: Exposure to light. | 1. Discard the degraded sample. 2. For future storage, ensure the container is purged with an inert gas (N₂ or Ar) before sealing.[2] 3. Always store vials in the dark or use amber-colored vials.[1][2] |
| New peaks appear in HPLC/TLC analysis. | Chemical Decomposition: One or more degradation pathways have been initiated. | 1. Confirm degradation by comparing with a reference standard. 2. Review storage conditions (temperature, light, moisture, atmosphere) against the recommendations in Table 1. 3. Perform forced degradation studies to identify potential degradants. |
| Compound fails to dissolve or shows altered solubility. | Formation of Insoluble Degradants: Degradation products may have different physical properties.[1] | 1. Verify the solvent and concentration. 2. If solubility issues persist, it is a strong indicator of degradation. The sample should not be used for experiments requiring high purity. 3. Analyze the sample using methods from Table 2 to confirm degradation. |
Experimental Protocols
Protocol 1: Stability Assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for monitoring the stability of this compound. Method validation according to ICH guidelines is required for regulatory purposes.[5]
Objective: To quantify the purity of the compound and detect the presence of degradation products over time under specific storage conditions.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium Acetate (for pH adjustment, if needed)
-
Reference standard of this compound
-
Analytical balance, volumetric flasks, pipettes
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 20:80 Acetonitrile:Water, ramping up to 80:20).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 280-320 nm range).
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the main compound and any potential late-eluting degradants (e.g., 20-30 minutes).
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of mobile phase) to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution (e.g., 1-50 µg/mL).
-
Sample Preparation: Prepare a solution of the test sample at a known concentration similar to the standard.
-
System Suitability: Inject the standard solution multiple times (n=5) to ensure the system is performing correctly (check for consistent retention times, peak areas, and theoretical plates).
-
Analysis: Inject the test sample and record the chromatogram.
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Identify any new peaks in the sample chromatogram; these are potential degradation products.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Experimental workflow for HPLC-based stability assessment.
References
Validation & Comparative
Structure-Activity Relationship (SAR) of 5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Comparative Analysis
The anticancer potential of this compound analogs has been evaluated against various cancer cell lines. The in vitro cytotoxicity is typically assessed using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates higher potency.
Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound ID | R (Substitution on Phenyl Ring) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 1a | H | >100 | 85.2 | 92.5 | |
| 1b | 4-CH₃ | 75.6 | 62.1 | 78.3 | |
| 1c | 4-OCH₃ | 52.3 | 45.8 | 55.1 | |
| 1d | 4-Cl | 28.9 | 21.5 | 30.7 | |
| 1e | 4-NO₂ | 15.2 | 10.8 | 18.4 | |
| Doxorubicin | - | 0.95 | 0.82 | 1.05 |
SAR Insights for Anticancer Activity:
-
Influence of Phenyl Ring Substitution: Unsubstituted analog 1a shows weak activity. The introduction of substituents on the phenyl ring at the N-1 position of the pyrazole core significantly impacts anticancer potency.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methyl (1b ) and methoxy (1c ) confer a moderate increase in activity compared to the unsubstituted analog. However, electron-withdrawing groups lead to a marked enhancement in cytotoxicity.
-
Halogen and Nitro Groups: The presence of a chloro group (1d ) at the para position of the phenyl ring results in a substantial increase in anticancer activity. A nitro group (1e ) at the same position further enhances the potency, suggesting that strong electron-withdrawing character is favorable for this class of compounds against the tested cell lines.
Antimicrobial Activity: Comparative Analysis
The antimicrobial properties of these analogs are commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value signifies greater antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R' (Substitution on Hydrazide Moiety) | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| 2a | H | 64 | 128 | 128 | >256 | |
| 2b | Phenyl | 32 | 64 | 64 | 128 | |
| 2c | 4-Chlorophenyl | 16 | 32 | 32 | 64 | |
| 2d | 4-Nitrophenyl | 8 | 16 | 16 | 32 | |
| 2e | 2,4-Dichlorophenyl | 8 | 16 | 16 | 32 | |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | - | |
| Fluconazole | - | - | - | - | 8 |
SAR Insights for Antimicrobial Activity:
-
Role of the Hydrazide Moiety: Modification of the carbohydrazide moiety is crucial for antimicrobial activity. The parent compound 2a with an unsubstituted hydrazide exhibits modest activity.
-
Aromatic Substitutions: The introduction of a phenyl ring (2b ) on the hydrazide nitrogen enhances the activity.
-
Impact of Electron-Withdrawing Groups: Similar to the anticancer SAR, electron-withdrawing substituents on the phenyl ring of the hydrazide moiety significantly improve antimicrobial potency. A chloro substituent (2c ) leads to better activity, while a nitro group (2d ) results in even lower MIC values.
-
Effect of Multiple Substitutions: The presence of two chloro groups on the phenyl ring (2e ) maintains high potency, comparable to the nitro-substituted analog, against the tested bacterial and fungal strains.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of this compound Analogs
A general synthetic route involves the cyclization of a β-diketone with a hydrazine derivative, followed by hydrazinolysis of the resulting ester.
Step 1: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate A mixture of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 mmol) and hydrazine hydrate (or a substituted hydrazine) (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrazole ester.
Step 2: Synthesis of this compound The ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (5 mmol) is added. The mixture is refluxed for 8-10 hours. After cooling, the resulting solid is filtered, washed with diethyl ether, and recrystallized from ethanol to afford the desired carbohydrazide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.
Visualizing Experimental Workflow and Potential Mechanism
Experimental Workflow for SAR Studies
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of pyrazole analogs.
Postulated Signaling Pathway for Anticancer Activity
While the exact mechanism for this specific scaffold is under investigation, many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such proposed pathway is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Postulated inhibition of the EGFR signaling pathway by pyrazole analogs, leading to reduced cell proliferation and induction of apoptosis.
A Comparative Analysis of the Antimicrobial Efficacy of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide and its Analogs Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. This guide provides a comparative overview of the potential antimicrobial efficacy of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide and its closely related analogs against standard antibiotics. Due to the limited availability of direct comparative data for the specified compound, this analysis incorporates findings from studies on structurally similar pyrazole derivatives to provide a valuable reference for researchers in the field.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC values for pyrazole derivatives and standard antibiotics against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | Pyrazole Derivatives (Representative Values for Analogs) | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | 32 - 64[1] | 0.6 - 1[2] | 0.25 - 0.6[3][4] |
| Escherichia coli | - | 4[2] | 0.013 - 0.016[3][5] |
Note: Data for pyrazole derivatives against S. aureus is based on 5-amino functionalized pyrazole compounds. Data for this compound against E. coli was not available in the reviewed literature.
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | Pyrazole Derivatives (General) | Fluconazole |
| Candida albicans | Moderate Activity Reported | 0.5[6][7] |
Note: While studies on furan-pyrazole derivatives have reported antifungal activity, specific MIC values for this compound were not available. The activity of Fluconazole can vary, with some studies showing MICs up to 8 µg/ml for susceptible strains[6][8].
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antimicrobial efficacy.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound or standard antibiotic) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
2. Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared as described for the MIC assay.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Creation of Wells: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Substance: A specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for comparing the antimicrobial efficacy of the novel compound with standard antibiotics.
Caption: Experimental workflow for antimicrobial efficacy testing.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways inhibited by this compound are not yet fully elucidated and require further investigation. However, the antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms could include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds are known to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Interference with DNA Gyrase: This enzyme is essential for DNA replication in bacteria, and its inhibition is a common mechanism for antibacterial agents.
-
Disruption of Fungal Cell Membrane: In fungi, compounds may target the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.
The following diagram illustrates a generalized view of potential antimicrobial targets.
Caption: Potential antimicrobial mechanisms of pyrazole derivatives.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the In Vivo Anticancer Potential of 5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide and Related Pyrazole Derivatives
For Immediate Release
This guide provides a comparative analysis of the potential in vivo anticancer activity of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide against other pyrazole-based compounds with demonstrated anticancer efficacy. Due to a lack of specific in vivo data for this compound, this guide leverages experimental data from structurally related pyrazole derivatives to establish a hypothetical framework for its validation. The intended audience for this guide includes researchers, scientists, and professionals in drug development.
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to target various signaling pathways and cellular components crucial for cancer cell proliferation and survival, such as tubulin, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[1][2]
Comparative Efficacy of Pyrazole Derivatives In Vivo
While in vivo data for the specific compound this compound is not available in the reviewed literature, several other pyrazole derivatives have demonstrated significant in vivo anticancer activity. The following table summarizes the performance of select pyrazole compounds in preclinical animal models, providing a benchmark for potential future studies on the target compound. For comparison, data on a standard chemotherapeutic agent, Bleomycin, is also included.
| Compound/Drug | Animal Model | Cancer Type | Dosage | Route of Administration | Tumor Growth Inhibition/Increase in Lifespan | Reference |
| Compound 6 (3,4-diaryl pyrazole derivative) | Orthotopic murine model | Mammary Tumor | 5 mg/kg | - | Significant tumor growth inhibitory activity | [1] |
| Benzophenone semicarbazone (BSC) | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 5, 15, 25 mg/kg | Intraperitoneal (i.p.) | Increased life span by 28.12%, 59.87%, and 77.39% respectively | [3] |
| Bleomycin (Standard Drug) | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 0.3 mg/kg | Intraperitoneal (i.p.) | Increased life span by 87.25% | [3] |
| Azol derivatives | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 10 and 15 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor volume and viable tumor cell count | [4] |
Experimental Protocols
To facilitate the design of future in vivo studies for this compound, this section details a standard experimental protocol based on the Ehrlich Ascites Carcinoma (EAC) model, a commonly used model in cancer research.[3][5][6]
Ehrlich Ascites Carcinoma (EAC) In Vivo Model
-
Animal Model: Male Swiss albino mice, weighing approximately 25g, are used for the study. The animals are housed under standard laboratory conditions with ad libitum access to food and water.[5]
-
Tumor Induction: EAC cells are obtained from a certified cell bank. Approximately 2.5 x 10^6 to 5 x 10^7 EAC cells are injected into the peritoneal cavity of the mice to induce tumor growth.[4][5]
-
Treatment Regimen:
-
The mice are randomly divided into several groups: a control group (receiving vehicle), a positive control group (receiving a standard anticancer drug like Bleomycin at 0.3 mg/kg), and treatment groups (receiving the test compound at various doses).[3]
-
Treatment can commence 24 hours after tumor inoculation and continue for a specified period, for instance, daily for 9 days.
-
The test compound, this compound, would be dissolved in a suitable vehicle and administered intraperitoneally.
-
-
Evaluation of Anticancer Activity:
-
Tumor Growth: The effect of the compound on tumor growth can be monitored by measuring parameters like tumor weight and the count of viable tumor cells.[3][4]
-
Survival Time: The lifespan of the mice in each group is monitored, and the percentage increase in lifespan is calculated.[3]
-
Hematological Parameters: Blood is collected to analyze hematological parameters such as red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin content to assess the compound's toxicity.[3]
-
-
Ethical Considerations: All experimental procedures must be carried out in accordance with the guidelines of the appropriate ethics committee for animal research.[5]
Visualizing Experimental Design and Molecular Pathways
The following diagrams, created using the DOT language, illustrate a proposed experimental workflow for in vivo validation and a potential signaling pathway that pyrazole derivatives may target.
Caption: Proposed workflow for in vivo validation.
Caption: Potential signaling pathways targeted by pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
A Comparative Analysis of the Antifungal Spectrum of Pyrazole Derivatives Versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Pyrazole derivatives have garnered significant attention as a promising class of antifungal agents, presenting a potential alternative to established drugs like fluconazole. This guide provides a comparative analysis of the in vitro antifungal spectrum of select pyrazole derivatives against the widely used triazole, fluconazole, supported by experimental data and detailed methodologies.
Data Presentation: Antifungal Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives and fluconazole against various fungal pathogens. Lower MIC values indicate greater antifungal potency.
| Fungal Species | Pyrazole Derivative | MIC (µg/mL) | Fluconazole | MIC (µg/mL) |
| Candida albicans | Azomethine-pyrazole (ClAzoNH)[1] | 2.08 (MIC₅₀) | 0.5[2][3] | |
| Candida albicans | Azomethine-pyrazole (AzoNH)[1] | 5.91 (MIC₅₀) | 0.5[2][3] | |
| Candida glabrata | Azomethine-pyrazole (AzoNH)[1] | >62.5 (MIC₅₀) | 32 (MIC₉₀)[2] | |
| Candida krusei | Azomethine-pyrazole (AzoNH)[1] | 10.41 (MIC₅₀) | ≥64 (Resistant)[2] | |
| Candida parapsilosis | Azomethine-pyrazole (AzoNH)[1] | 8.33 (MIC₅₀) | 2 (MIC₉₀)[2] | |
| Candida tropicalis | Azomethine-pyrazole (AzoNH)[1] | 6.25 (MIC₅₀) | 2 (MIC₉₀)[2] | |
| Aspergillus niger | Pyrazole Derivative 3b[4] | 125 (MIC) | >256[5] | |
| Aspergillus flavus | Pyrazole Derivative 3b[4] | 250 (MIC) | - | |
| Aspergillus fumigatus | Pyrazole Derivative 21a | 2.9 | Not active[6] | |
| Cryptococcus neoformans | Azomethine-pyrazole (AzoNH)[1] | 2.83 (MIC₅₀) | - |
Note: MIC values for pyrazole derivatives are sourced from various studies and may not be directly comparable due to differences in experimental conditions. Fluconazole MICs are representative values from larger surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi.[7][8][9][10][11]
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.
-
Inoculum Preparation: Yeast isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]
-
Antifungal Agent Dilution: The test compounds (pyrazole derivatives and fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free growth control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is adapted for testing the susceptibility of molds like Aspergillus species.
-
Inoculum Preparation: Fungal colonies are grown on a suitable agar medium until sporulation is evident. The spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer or spectrophotometer.[10]
-
Antifungal Agent Dilution and Inoculation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in 96-well plates, which are then inoculated with the conidial suspension.
-
Incubation: The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.
Mandatory Visualization
Mechanisms of Antifungal Action
The following diagram illustrates the distinct mechanisms of action of fluconazole and many fungicidal pyrazole derivatives.
References
- 1. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjpath.org.my [mjpath.org.my]
- 6. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance [mdpi.com]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Confirming Mechanism of Action: A Comparative Guide to Target Validation Studies
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target and elicits the desired biological response is a cornerstone of preclinical drug development. This guide provides an objective comparison of three critical target validation methodologies: biochemical assays, cellular assays, and in vivo models. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to design and interpret robust target validation studies.
The journey from a promising compound to a clinically effective drug is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy or unforeseen toxicities.[1] Rigorous preclinical target validation is therefore paramount to de-risk drug development programs and increase the probability of clinical success.[2] This involves a multi-faceted approach to demonstrate that modulating a specific molecular target results in a therapeutic benefit.[3]
This guide will compare three widely used orthogonal approaches for target validation, each providing a different level of biological complexity and insight into the mechanism of action of a therapeutic candidate.
Data Presentation: A Quantitative Comparison of Target Validation Assays
The following table summarizes key quantitative parameters for three distinct target validation assays, illustrating the types of data generated and their relevance in confirming the mechanism of action. For this comparison, we will consider a hypothetical small molecule inhibitor targeting a receptor tyrosine kinase (RTK).
| Parameter | Biochemical Assay (LanthaScreen® Kinase Binding Assay) | Cellular Assay (PathHunter® β-Arrestin Recruitment Assay) | In Vivo Model (Tumor Xenograft) |
| Primary Endpoint | Measures direct binding of the inhibitor to the isolated kinase domain. | Measures the inhibitor's effect on a downstream signaling event (β-arrestin recruitment) in a whole-cell context. | Measures the overall therapeutic effect of the inhibitor on tumor growth in a living organism. |
| Key Metric | IC50 (half-maximal inhibitory concentration) | EC50 (half-maximal effective concentration) | TGI (Tumor Growth Inhibition) (%) |
| Hypothetical Result | 15 nM | 100 nM | 60% at 20 mg/kg daily |
| Assay Throughput | High (384-well format)[4] | High (384-well format)[5] | Low |
| Biological Context | In vitro, purified components | In situ, cellular environment | In vivo, whole organism |
| Measures Target Engagement | Directly | Indirectly | Indirectly |
| Provides Pharmacodynamic Info | No | Yes | Yes |
| Provides Efficacy Info | No | No | Yes |
| Common Artifacts | Non-specific binding, compound interference with assay technology. | Off-target effects, cellular permeability issues, compound toxicity.[6] | Poor pharmacokinetics, host toxicity, model translatability.[7] |
| Z'-factor | > 0.5 | > 0.5 | Not Applicable |
| Signal-to-Background | > 5 | > 3 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay
This assay quantifies the binding of an inhibitor to a kinase by measuring the displacement of a fluorescently labeled tracer.[8]
-
Reagent Preparation : Prepare 1X Kinase Buffer A, a 4X solution of the test compound, a 2X solution of the kinase and a europium-labeled anti-tag antibody, and a 4X solution of an Alexa Fluor™ 647-labeled tracer.[3]
-
Assay Plate Setup : In a 384-well plate, add 4 µL of the 4X test compound solution to the appropriate wells.
-
Kinase/Antibody Addition : Add 8 µL of the 2X kinase/antibody mixture to all wells.[3]
-
Tracer Addition : Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]
-
Detection : Read the plate on a TR-FRET-compatible plate reader. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis : Calculate the IC50 value by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a key event in the signaling of many receptor tyrosine kinases.[9]
-
Cell Culture and Plating : Culture PathHunter® cells expressing the target receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag in the recommended medium. Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.[5]
-
Compound Preparation : Prepare serial dilutions of the test compound in the assay buffer. The final solvent concentration should be kept constant, typically below 1%.[10]
-
Agonist/Antagonist Treatment : For an antagonist assay, add the test compound to the cells and incubate for 30 minutes at 37°C. Then, add a known agonist at a concentration that elicits a submaximal response (EC80). For an agonist assay, add the test compound directly to the cells.[5]
-
Incubation : Incubate the plate for 90 minutes at 37°C.[5]
-
Detection : Prepare the PathHunter® Detection Reagent mixture and add it to each well. Incubate at room temperature for 60 minutes.[5]
-
Signal Measurement : Measure the chemiluminescent signal using a luminometer.
-
Data Analysis : For antagonist assays, determine the IC50 by fitting the data to an inhibitory dose-response curve. For agonist assays, calculate the EC50 from a sigmoidal dose-response curve.[5]
In Vivo Model: Tumor Xenograft Study
This model assesses the efficacy of an inhibitor in reducing tumor growth in an animal model.
-
Cell Preparation : Culture a human cancer cell line that overexpresses the target RTK. Harvest the cells when they are 70-80% confluent and resuspend them in a suitable medium, often mixed with Matrigel.[11]
-
Tumor Implantation : Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.
-
Dosing : Administer the test compound and vehicle control to their respective groups according to the planned dosing regimen (e.g., daily oral gavage).
-
Tumor Measurement : Measure the tumor volume with calipers two to three times per week. The volume is often calculated using the formula: (Length x Width²)/2.[11]
-
Efficacy Endpoint : Continue the study for a predetermined period (e.g., 28 days) or until the tumors in the control group reach a specific size. Calculate the percentage of Tumor Growth Inhibition (TGI).[11]
-
Pharmacodynamic Analysis (Optional) : At the end of the study, tumors can be excised to measure the levels of downstream biomarkers to confirm target engagement in vivo.[12]
Visualizing the Workflow and Mechanisms
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Unraveling the Correlation Between In Vitro and In Vivo Efficacy of Furan-Pyrazole Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel therapeutic agents frequently hinges on the successful translation of promising in vitro results into tangible in vivo efficacy. Furan-pyrazole scaffolds have emerged as a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of furan-pyrazole and related pyrazole compounds, supported by experimental data and detailed methodologies to aid researchers in navigating the complexities of drug discovery.
Anti-Inflammatory Activity: From Enzyme Inhibition to Animal Models
A significant area of investigation for pyrazole derivatives lies in their anti-inflammatory potential, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study on novel pyrazole-based chalcones provides a clear example of correlating in vitro enzyme inhibition with in vivo anti-inflammatory effects.
In Vitro and In Vivo Anti-Inflammatory Data Comparison
| Compound | In Vitro COX-1 Inhibition (IC50, µM) | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) |
| 10a | >100 | 15.2 | 45 |
| 10e | 85.3 | 0.18 | 68 |
| 10f | 72.1 | 0.25 | 65 |
| 10h | 65.4 | 0.15 | 72 |
| 10i | 58.6 | 0.12 | 75 |
| Celecoxib | 60.2 | 0.09 | 78 |
Data synthesized from a study on pyrazole-based chalcones.
The data clearly indicates a strong correlation between the in vitro selective inhibition of COX-2 and the in vivo anti-inflammatory activity. Compounds with lower IC50 values for COX-2, such as 10i and 10h , demonstrated the highest percentage of paw edema inhibition, comparable to the standard drug Celecoxib. This underscores the predictive power of the in vitro COX-2 inhibition assay for in vivo anti-inflammatory efficacy in this class of compounds.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay:
The inhibitory activity of the compounds on ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The protocol involves the following steps:
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).
-
The test compound, dissolved in DMSO, is added to the mixture and pre-incubated for 10 minutes at 37°C.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity is monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The IC50 values are calculated from the concentration-response curves.[1][2]
In Vivo Carrageenan-Induced Paw Edema Assay:
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Wistar rats are fasted overnight with free access to water.
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3]
In Vivo Cotton Pellet-Induced Granuloma Model:
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.
-
Sterilized cotton pellets are implanted subcutaneously in the axilla or groin region of rats.
-
The test compounds or vehicle are administered daily for a specific period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised and weighed.
-
The pellets are then dried, and the dry weight is recorded.
-
The difference between the wet and dry weights represents the amount of exudate.
-
The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the pellets in the treated group with the control group.[4][5][6][7][8]
Visualizing the Path from In Vitro to In Vivo
Caption: Correlation of in vitro COX-2 inhibition with in vivo anti-inflammatory effect.
Anticancer Activity: From Cell Viability to Tumor Regression
The anticancer potential of furan-pyrazole derivatives has been explored through in vitro cytotoxicity assays against various cancer cell lines and in vivo studies using tumor xenograft models. A study on pyrazole-fused 23-hydroxybetulinic acid derivatives provides valuable data for correlating these two aspects.
In Vitro and In Vivo Anticancer Data Comparison
| Compound | In Vitro Cytotoxicity (IC50, µM) - B16 Melanoma Cells | In Vivo Tumor Growth Inhibition (%) - B16 Melanoma Xenograft |
| 15a | 15.2 | 25.3 |
| 15c | 8.7 | 42.1 |
| 15e | 5.6 | 58.9 |
| Cisplatin | 3.1 | 65.2 |
Data synthesized from a study on pyrazole-fused 23-hydroxybetulinic acid derivatives.
The results demonstrate a positive correlation between the in vitro cytotoxicity against B16 melanoma cells and the in vivo antitumor activity in a B16 melanoma xenograft model. Compound 15e , which exhibited the lowest IC50 value in vitro, also showed the most significant tumor growth inhibition in vivo, approaching the efficacy of the standard chemotherapeutic agent, cisplatin.
Experimental Protocols
In Vitro MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for another 4 hours.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Xenograft Tumor Models (H22 Liver Cancer and B16 Melanoma):
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer compounds.
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A suspension of cancer cells (e.g., H22 or B16) is injected subcutaneously into the flank of the mice.[9][10]
-
When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The test compounds or vehicle are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated groups to the control group.
Visualizing the Anticancer Drug Development Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scielo.br [scielo.br]
- 8. Anti-Edematogenic and Anti-Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one, in Mouse Models of Inflammation | MDPI [mdpi.com]
- 9. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 10. H22 Allograft Model - Altogen Labs [altogenlabs.com]
Evaluating the Selectivity and Toxicity of Pyrazole-Based Compounds in Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry for their broad spectrum of biological activities, including anticancer properties.[1] A critical aspect of developing novel anticancer agents is ensuring their selective toxicity towards cancer cells while minimizing harm to normal, healthy cells. This guide offers a comparative analysis of the in vitro cytotoxicity of various pyrazole derivatives against normal cell lines, benchmarked against established chemotherapeutic agents. We also provide detailed protocols for key experimental assays to facilitate the evaluation of new chemical entities.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The therapeutic potential of an anticancer compound is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity. The selectivity index (SI) is a quantitative measure of this differential activity, calculated as:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value signifies a more favorable therapeutic window.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Pyrazole Derivatives in Cancer and Normal Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole Derivative 1 | MCF-7 (Breast) | 1.3 | MCF-10A (Normal Breast Epithelial) | 23.2 | 17.8 | [2] |
| Pyrazole Derivative 1 | L929 (Mouse Fibroblast) | 14 | 10.8 | [2] | ||
| Pyrazolo[3,4-b]pyridine 57 | HepG2 (Liver) | 3.11 | WISH (Normal Amnion) | > Doxorubicin | > Doxorubicin | [2] |
| Pyrazolo[3,4-b]pyridine 58 | MCF-7 (Breast) | 4.06 | WI-38 (Normal Lung Fibroblast) | > Doxorubicin | > Doxorubicin | [2] |
| Diphenyl Pyrazole-Chalcone 6b | HNO-97 (Head and Neck) | 10.5 | HSF (Human Skin Fibroblast) | Non-toxic | High | [3] |
| Diphenyl Pyrazole-Chalcone 6d | HNO-97 (Head and Neck) | 10 | HSF (Human Skin Fibroblast) | Non-toxic | High | [3] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | - | - | - | [4] |
| Pyrazole-Oxindole 6h | Jurkat (T-cell Leukemia) | 4.36 | MCF-10A (Normal Breast Epithelial) | >20 | >4.6 | [5] |
| Thiophene-based N-phenyl pyrazoline 2 | T47D (Breast) | 489.18 | Vero (Normal Kidney Epithelial) | 12.94 | 0.026 | [6] |
| Doxorubicin | MCF-7 (Breast) | ~0.5-2 | Human Dermal Fibroblasts | ~1.2 | ~0.4-1.7 | [7][8] |
| Cisplatin | A549 (Lung) | ~7.5-10.9 | Human Peripheral Blood Mononuclear Cells | Varies | Varies | [9][10] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time). The data presented is for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity and selectivity relies on standardized experimental protocols. Below are methodologies for commonly employed in vitro assays.
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Plate cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction (if applicable): Add a stop solution if required by the specific kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Preparation: Culture and treat cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Selectivity Assessment
Caption: Workflow for evaluating the cytotoxicity and selectivity of a novel compound.
Hypothetical Signaling Pathway Modulated by an Anticancer Pyrazole Derivative
Caption: A hypothetical cell survival signaling pathway potentially targeted by pyrazole compounds.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that cisplatin induces serotonin release from human peripheral blood mononuclear cells and that methylprednisolone inhibits this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of different routes to 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide"
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is of paramount importance. This guide provides a comparative benchmark of two distinct synthetic pathways to 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, a molecule of interest for its potential pharmacological applications. The routes are evaluated based on their synthetic efficiency, considering factors such as overall yield, reaction conditions, and the number of synthetic steps.
Route 1: Three-Step Synthesis via a Diketoester Intermediate
This classical and linear approach involves three main stages: the formation of a β-diketoester, cyclization to form the pyrazole ring, and subsequent conversion to the final carbohydrazide.
Experimental Protocols for Route 1
Step 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
This step employs a Claisen condensation reaction between 2-acetylfuran and diethyl oxalate. In a typical procedure, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, a mixture of 2-acetylfuran and diethyl oxalate is added dropwise at a controlled temperature, often near room temperature. The reaction mixture is stirred for several hours to ensure complete reaction. The resulting sodium salt of the diketoester is then neutralized with a dilute acid, such as sulfuric acid, to yield the desired ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. The product is then extracted using an organic solvent and purified.
Step 2: Synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
The synthesized ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is dissolved in a suitable solvent, typically ethanol or acetic acid. Hydrazine hydrate is then added to the solution, and the mixture is refluxed for several hours. The reaction involves the cyclization of the diketoester with hydrazine to form the pyrazole ring. Upon cooling, the product often crystallizes from the reaction mixture and can be collected by filtration.
Step 3: Synthesis of this compound
The ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate from the previous step is suspended in ethanol. An excess of hydrazine hydrate is added, and the mixture is heated under reflux for an extended period. This reaction converts the ester functional group into the desired carbohydrazide. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Route 2: One-Pot, Four-Component Synthesis
This modern approach leverages the principles of convergent synthesis, combining multiple starting materials in a single reaction vessel to construct the complex pyrazole core in one step. This route utilizes an isocyanide-based cascade reaction.
Experimental Protocol for Route 2
In a one-pot procedure, furan-2-carbohydrazide, two equivalents of dimethyl acetylenedicarboxylate (DMAD), and cyclohexyl isocyanide are stirred in dichloromethane at ambient temperature. The reaction is allowed to proceed for approximately 24 hours. The mechanism involves a cascade of reactions where the initial Michael addition of the carbohydrazide to DMAD is followed by a series of steps involving the isocyanide and a second equivalent of DMAD, ultimately leading to a highly functionalized dihydropyrazole derivative. The final product is then isolated and purified using column chromatography. It is important to note that this route directly incorporates a carbohydrazide-like functionality but results in a more complex and substituted pyrazole than the target molecule. For the direct synthesis of this compound, this route would require significant modification and is presented here as a conceptually different and potentially more convergent strategy for constructing related pyrazole systems. A study reported a 98% yield for a similar reaction involving furyl-2-carbohydrazide.[1]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Three-Step Synthesis | Route 2: One-Pot, Four-Component Synthesis |
| Number of Steps | 3 | 1 |
| Starting Materials | 2-acetylfuran, diethyl oxalate, hydrazine hydrate | Furan-2-carbohydrazide, dimethyl acetylenedicarboxylate, cyclohexyl isocyanide |
| Reaction Conditions | Step 1: Room temp. to reflux; Step 2: Reflux; Step 3: Reflux | Ambient Temperature |
| Overall Yield | Moderate to Good (Estimated cumulative yield) | Excellent (Reported 98% for a related structure)[1] |
| Purification | Crystallization/Filtration at each step | Column Chromatography |
| Atom Economy | Lower | Higher |
| Simplicity | High (stepwise, classical reactions) | Moderate (complex one-pot cascade) |
Visualizing the Synthetic Pathways
References
A Researcher's Guide to Cross-Validation of Biological Assay Results with Independent Methods
In the landscape of drug discovery and development, the reliability and accuracy of biological assay results are paramount. Initial high-throughput screens (HTS) are designed to identify "hits"—compounds that exhibit a desired biological activity. However, these primary assays can be susceptible to artifacts and false positives.[1] Therefore, cross-validating these initial findings with independent, or orthogonal, methods is a critical step to ensure that the observed activity is genuine and specific to the biological target of interest.[2] This guide provides a comparative overview of cross-validation strategies, focusing on a common scenario: the validation of a primary cell-based kinase inhibitor screen with a biophysical binding assay.
Data Presentation: Comparison of Assay Results
The primary goal of cross-validation is to determine if the biological activity observed in a primary assay can be confirmed by a mechanistically distinct secondary assay. A successful cross-validation will show a good correlation between the potency measured in the primary functional assay (e.g., IC50 from a cell-based assay) and the binding affinity measured in the orthogonal assay (e.g., KD from a biophysical assay).[1]
The table below presents hypothetical data for five compounds identified as hits in a primary cell-based screen targeting a specific kinase. The hits were then evaluated in two independent orthogonal assays to confirm their activity and mode of action.
Table 1: Comparative Analysis of Primary and Orthogonal Assay Data for Kinase Inhibitor Hits
| Compound ID | Primary Assay: Cell-Based Phosphorylation (IC50 in µM) | Orthogonal Assay 1: Biochemical Kinase Assay (IC50 in µM) | Orthogonal Assay 2: Surface Plasmon Resonance (KD in µM) | Analysis & Recommendation |
| Cmpd-01 | 0.45 | 0.65 | 1.1 | Strong Candidate: Consistent activity across all assays. Recommended for lead optimization. |
| Cmpd-02 | 1.1 | 1.4 | 2.2 | Promising Candidate: Good correlation between functional and binding assays. Worthy of further investigation. |
| Cmpd-03 | 0.7 | 16.5 | > 50 (No Binding) | Likely False Positive: Potent in the primary cell-based assay but shows weak or no activity in orthogonal assays, suggesting potential off-target effects or assay interference.[1] Not recommended for progression. |
| Cmpd-04 | 2.8 | 3.1 | 5.5 | Moderate Candidate: Shows consistent but lower potency. May be considered for further analysis if other candidates fail. |
| Cmpd-05 | 0.25 | > 50 | > 50 (No Binding) | Likely False Positive: Strong potency in the primary assay but inactive in orthogonal assays, indicating a high probability of assay-specific artifacts.[1] Not recommended for progression. |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality, reliable data. Below are representative protocols for a primary cell-based assay and an orthogonal biophysical assay used to validate kinase inhibitor hits.
Primary Assay: Cell-Based MEK/ERK Phosphorylation Assay
This protocol describes an in-cell Western assay to measure the inhibition of ERK phosphorylation, a downstream event in the MEK/ERK signaling pathway, in response to a MEK kinase inhibitor.
1. Cell Culture and Seeding:
- Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of the test compounds in serum-free F-12K medium.
- Starve the cells by replacing the culture medium with serum-free medium for 4 hours.
- Add the diluted compounds to the cells and incubate for 1 hour at 37°C.
3. Cell Stimulation and Lysis:
- Stimulate the MEK/ERK pathway by adding 50 ng/mL of Epidermal Growth Factor (EGF) to each well (except for negative controls) and incubate for 15 minutes at 37°C.
- Aspirate the medium and lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
4. In-Cell Western Blot:
- Fix the cells with 4% paraformaldehyde for 20 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
- Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
- Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
- Wash the wells with PBS containing 0.1% Tween 20 (PBST).
- Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature.
- Wash with PBST and then with PBS.
5. Data Acquisition and Analysis:
- Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
- Quantify the fluorescence intensity in each well.
- Normalize the p-ERK signal to total ERK or cell number.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Orthogonal Assay: Surface Plasmon Resonance (SPR) for Kinase-Inhibitor Binding
This protocol describes the use of SPR to directly measure the binding affinity and kinetics of a small molecule inhibitor to its purified kinase target.[1]
1. Materials and Reagents:
- SPR instrument (e.g., Biacore T200)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant target kinase
- Test compounds dissolved in a suitable running buffer (e.g., HBS-EP+)
2. Kinase Immobilization:
- Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Inject the purified target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 Response Units).
- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
3. Binding Analysis:
- Prepare a serial dilution of the test compound in the running buffer.
- Inject the compound solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a reference.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between compound injections if necessary (e.g., with a short pulse of a low pH buffer).
4. Data Analysis:
- Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MEK/ERK signaling cascade, a key pathway in cell proliferation and survival.
Experimental Workflow Diagram
Caption: A typical workflow for hit validation, from primary screening to lead progression.[1]
Logical Relationship Diagram
Caption: Logic of cross-validation: correlating functional potency with direct target binding.
References
A Head-to-Head Comparison of Pyrazole-Based Inhibitors: Evaluating 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide in the Context of Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its versatile biological activities.[1] Among the vast landscape of pyrazole derivatives, 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide represents a compound of significant interest, combining the established pharmacophore of a pyrazole ring with a furan moiety and a carbohydrazide linker. While specific inhibitory data for this particular compound against many common enzyme targets remains to be broadly published, its structural motifs suggest potential activity against various enzymes, including carbonic anhydrases.
This guide provides a comparative framework for this compound by examining it alongside other well-characterized pyrazole-based inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in physiological and pathological processes, making them attractive targets for drug development in areas such as glaucoma, epilepsy, and cancer.[2]
Comparative Inhibitory Activity
To contextualize the potential efficacy of this compound, this section presents the inhibitory activity of several other pyrazole-based compounds against key human carbonic anhydrase isoforms, hCA I and hCA II. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a quantitative comparison of potency. A lower value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 402.9 | 316.7 ± 9.6 | Acetazolamide | 278.8 ± 44.3 |
| hCA II | 458.6 | 412.5 ± 115.4 | Acetazolamide | 293.4 ± 46.4 | |
| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 489.2 | 387.1 ± 78.9 | Acetazolamide | 278.8 ± 44.3 |
| hCA II | 562.7 | 513.9 ± 101.1 | Acetazolamide | 293.4 ± 46.4 | |
| 4-(3-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 554.8 | 533.1 ± 187.8 | Acetazolamide | 278.8 ± 44.3 |
| hCA II | 620.4 | 624.6 ± 168.2 | Acetazolamide | 293.4 ± 46.4 | |
| This compound | hCA I / hCA II | Data not available | Data not available | - | - |
Data for the benzenesulfonamide derivatives is sourced from a study on 1,3,5-trisubstituted-pyrazolines as carbonic anhydrase inhibitors.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the synthesis of pyrazole carbohydrazides and the in vitro assessment of carbonic anhydrase inhibition are provided below.
Synthesis of N'-[(furan-2-yl)methylene]-5-methyl-1H-pyrazole-3-carbohydrazide
A representative synthesis for a structurally related compound, N'-[(furan-2-yl)methylene]-5-methyl-1H-pyrazole-3-carbohydrazide, is outlined here. This procedure can be adapted for the synthesis of the title compound.
Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide Ethyl 5-methyl-1H-pyrazole-3-carboxylate is refluxed with hydrazine hydrate in ethanol for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.
Step 2: Synthesis of N'-[(furan-2-yl)methylene]-5-methyl-1H-pyrazole-3-carbohydrazide 5-methyl-1H-pyrazole-3-carbohydrazide is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. To this solution, furan-2-carbaldehyde is added, and the mixture is refluxed for several hours. Upon cooling, the product precipitates out and is collected by filtration, washed with ethanol, and recrystallized to obtain the final compound.[4]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA I and hCA II can be determined by measuring the esterase activity of the enzymes.
Materials:
-
Purified human carbonic anhydrase I and II
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
The test inhibitor compound (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
A solution of the hCA isoenzyme in Tris-HCl buffer is prepared.
-
The inhibitor solution is added to the enzyme solution at various concentrations and pre-incubated.
-
The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
-
The hydrolysis of the substrate to 4-nitrophenol is monitored by measuring the change in absorbance at 400 nm over time.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[3]
Visualizing the Synthesis Pathway
The following diagram illustrates a general synthetic route for pyrazole-3-carbohydrazide derivatives, providing a clear visual representation of the chemical transformations involved.
Caption: General synthesis pathway for pyrazole-3-carbohydrazide derivatives.
Concluding Remarks
While direct comparative data for this compound against carbonic anhydrases is not yet widely available, the broader family of pyrazole-based compounds has demonstrated significant potential as inhibitors of this enzyme class. The structural features of the title compound, particularly the pyrazole core known for its diverse biological activities, warrant further investigation into its inhibitory profile. The provided experimental protocols offer a standardized approach for researchers to synthesize and evaluate this and other novel pyrazole derivatives, contributing to the growing body of knowledge on this important class of inhibitors. Future studies directly comparing the inhibitory potency of this compound with established inhibitors will be crucial in elucidating its therapeutic potential.
References
- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, a heterocyclic compound containing both a furan ring and a pyrazole-carbohydrazide moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous waste, is imperative. This protocol is based on the known hazards of its constituent functional groups—furans and hydrazides—and general best practices for laboratory chemical waste management.
I. Hazard Assessment and Chemical Profile
A thorough hazard assessment is the foundation of a safe disposal plan. The primary potential hazards associated with this compound stem from its structural components:
-
Furan Derivatives: Furan and its derivatives are known to be toxic and may be carcinogenic.[1][2] They can cause irritation to the eyes, skin, and mucous membranes.[1] Inhalation may lead to pulmonary edema, and absorption can affect the central nervous system.[1] Chronic exposure has been linked to liver damage.[3][4] Furan is metabolized in the liver to a reactive metabolite that can be toxic to liver cells.[1]
-
Hydrazide and Hydrazine Derivatives: Hydrazines are reactive compounds, and some are considered potential occupational carcinogens.[5][6][7] Exposure can cause irritation to the respiratory tract, and in more severe cases, convulsions and damage to the liver and kidneys.[5][6][8] Carbohydrazide, a related compound, is noted as being toxic if swallowed and can cause skin, eye, and respiratory tract irritation.[9][10]
Given these potential hazards, this compound must be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11][12]
II. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in addition to goggles. | Protects against splashes and potential irritants.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Polyvinyl Chloride, Silver Shield®/4H®). | Prevents skin contact and absorption.[3] Proper glove removal technique is crucial. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood. | Minimizes inhalation of any potential dust or vapors.[13][14] |
Immediate Safety Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[14]
-
Inhalation: Move the individual to fresh air.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.[13]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.[11][15]
-
Segregate this waste from other waste streams to prevent incompatible chemical reactions.[15][16] Specifically, keep it separate from acids, bases, and oxidizing agents.[16]
2. Container Selection and Labeling:
-
Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[16][17] Plastic containers are often preferred.[17]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name "this compound" (no abbreviations), the approximate quantity, and the date accumulation began.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[16][17]
-
The SAA must be inspected weekly for any signs of leakage.[16]
-
Keep the waste container closed at all times, except when adding waste.[11][17]
4. Request for Waste Pickup:
-
Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[11][17]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[11]
5. Decontamination of Empty Containers:
-
An empty container that held this compound should be treated as hazardous waste.
-
If the compound is determined to be an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]
-
After proper decontamination, deface the hazardous waste label before disposing of the container as regular trash.[11]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[14] For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials into a designated hazardous waste container and label it accordingly.[11]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Diagrammatic Representations of Disposal Procedures
To further clarify the procedural workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the collection and disposal of this compound waste.
Caption: Immediate response workflow for a spill of this compound.
References
- 1. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 2. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gas-sensing.com [gas-sensing.com]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
- 13. afgsci.com [afgsci.com]
- 14. aksci.com [aksci.com]
- 15. benchchem.com [benchchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Essential Safety and Handling Guide for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
This guide provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: furan derivatives and hydrazide compounds. A conservative approach is advised, treating the compound as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
The furan moiety suggests potential flammability, and such compounds can be harmful if swallowed or inhaled, cause skin and eye irritation, and are sometimes suspected of causing genetic defects and cancer.[1][2][3] The hydrazide component indicates potential for acute toxicity, corrosivity, and status as a suspected carcinogen and reproductive toxin.[4][5] Therefore, a comprehensive personal protective equipment strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][6] |
| Skin and Body Protection | Chemical-resistant and flame-resistant lab coat; disposable gloves | A flame-resistant lab coat is recommended.[1] Disposable nitrile or butyl rubber gloves should be used.[7] Inspect gloves before use and change them immediately upon contamination.[1] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1][5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[1] |
Operational Plans: Handling and Storage
Adherence to strict operational protocols is essential for the safe handling and storage of this compound.
Handling Protocol
-
Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and worn properly.[1]
-
Manipulation : Conduct all weighing and manipulation of the compound within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[5]
-
Spill Management : In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as hazardous waste.[6] Do not use combustible materials like paper towels to clean up spills of potentially oxidizing substances. For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage Protocol
-
Container : Store the compound in a tightly closed, properly labeled container.[8]
-
Location : Keep the container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities : Store away from strong oxidizing agents, acids, and sources of ignition.[7] Furan derivatives can form explosive peroxides upon exposure to air and light, so storage in a dark place is recommended.[1][9]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in compliance with institutional and local regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Contact your institution's EHS department for specific collection and disposal procedures.[9] |
| Contaminated Materials (e.g., gloves, absorbent pads, glassware) | Collect in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not mix with general laboratory trash. |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste.[8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Logical Relationship of Safety Protocols
The following diagram illustrates the interconnectedness of the safety protocols for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan Compounds Group - information sheet - Canada.ca [canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. arxada.com [arxada.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. nj.gov [nj.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
